Vdavp
Description
Structure
2D Structure
Properties
CAS No. |
52049-52-2 |
|---|---|
Molecular Formula |
C46H66N14O11S2 |
Molecular Weight |
1055.2 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H66N14O11S2/c1-24(2)37-44(70)57-32(20-35(48)62)41(67)58-33(45(71)60-17-7-11-34(60)43(69)54-29(10-6-16-52-46(50)51)39(65)53-21-36(49)63)23-73-72-22-28(47)38(64)55-30(19-26-12-14-27(61)15-13-26)40(66)56-31(42(68)59-37)18-25-8-4-3-5-9-25/h3-5,8-9,12-15,24,28-34,37,61H,6-7,10-11,16-23,47H2,1-2H3,(H2,48,62)(H2,49,63)(H,53,65)(H,54,69)(H,55,64)(H,56,66)(H,57,70)(H,58,67)(H,59,68)(H4,50,51,52)/t28-,29+,30-,31-,32-,33-,34-,37-/m0/s1 |
InChI Key |
JITASQOSGITBPR-FMCGBTBPSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Other CAS No. |
52049-52-2 |
sequence |
CYFVNCPRG |
Synonyms |
4-Val-argipressin arginine vasopressin, Val(4)- argipressin, Val(4)- argipressin, Val(4)-, (L-Val-L-Arg)-isomer argipressin, valine(4)- VDAVP |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Desmopressin (DDAVP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmopressin (1-deamino-8-D-arginine vasopressin, or DDAVP) is a synthetic analogue of the human antidiuretic hormone, vasopressin. Engineered for enhanced receptor selectivity and a prolonged duration of action, DDAVP is a cornerstone in the management of central diabetes insipidus and certain bleeding disorders. This guide provides a comprehensive technical overview of its molecular mechanism of action, focusing on its interaction with target receptors, the subsequent signaling cascades, and its physiological effects. This document is intended for an audience with a strong background in pharmacology, cell biology, and drug development.
Core Mechanism of Action: Selective V2 Receptor Agonism
DDAVP exerts its effects primarily as a selective agonist for the vasopressin V2 receptor (V2R), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] Compared to native vasopressin, which also activates V1a and V1b receptors leading to vasoconstriction and ACTH release respectively, DDAVP exhibits a significantly higher affinity and selectivity for the V2R.[3] This selectivity minimizes the pressor effects associated with vasopressin, enhancing its therapeutic index for antidiuretic and hemostatic applications.[4]
Molecular Interactions and Receptor Activation
The binding of DDAVP to the V2R, located on the basolateral membrane of renal collecting duct principal cells and on endothelial cells, initiates a conformational change in the receptor. This conformational shift facilitates the coupling and activation of the heterotrimeric Gs protein.[5] Upon activation, the Gsα subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] This increase in intracellular cAMP is the central second messenger in the DDAVP signaling pathway.
Physiological Effects and Downstream Signaling
The elevation of intracellular cAMP triggers two primary physiological responses, depending on the target cell type: antidiuresis in the kidney and the release of coagulation factors from the endothelium.
Antidiuretic Effect in the Renal Collecting Duct
In the principal cells of the renal collecting duct, the rise in cAMP activates Protein Kinase A (PKA).[2][6] PKA then phosphorylates several downstream targets, most notably the aquaporin-2 (AQP2) water channel.[2][6] This phosphorylation event is a critical step that promotes the translocation of AQP2-containing vesicles from the cytoplasm to the apical membrane of the collecting duct cells.[4] The insertion of AQP2 channels into the apical membrane dramatically increases water permeability, allowing for the reabsorption of water from the urine back into the bloodstream, thus concentrating the urine and reducing its volume.[4]
Hemostatic Effect in the Endothelium
In vascular endothelial cells, the DDAVP-induced increase in cAMP and subsequent PKA activation stimulates the exocytosis of Weibel-Palade bodies.[5][7] These storage granules contain von Willebrand factor (vWF) and coagulation factor VIII (FVIII).[5][7][8] The release of vWF and FVIII into the circulation enhances platelet adhesion and coagulation, respectively, providing a therapeutic benefit in patients with von Willebrand disease and mild hemophilia A.[8][9]
Quantitative Data
The following tables summarize key quantitative parameters related to the action of DDAVP.
| Parameter | Value | Receptor Subtype | Reference |
| EC50 | 11.4 nM | V1b | [10][11] |
| 23.9 nM | V2 | [10][11] | |
| Ki | 5.84 nM | V1b | [10][11] |
| 65.9 nM | V2 | [10][11] |
Table 1: Receptor Binding and Activation Constants for Desmopressin. EC50 represents the concentration of DDAVP required to elicit a half-maximal response, while Ki indicates the binding affinity of the drug for the receptor.
| Parameter | Dosage | Effect | Reference |
| Urine Osmolality | 0.2 mg and 0.4 mg (oral) | Mean urine osmolality >500 mOsm/kg at 2 hours. | [12] |
| 20 µg (intranasal) | Can increase urine osmolality to >1000 mmol/kg in responsive individuals. | [13] | |
| Factor VIII Release | 0.3 mcg/kg (IV) | 2- to 4-fold increase over baseline. | [9] |
| von Willebrand Factor Release | 0.3 mcg/kg (IV) | 2- to 4-fold increase over baseline. | [9] |
Table 2: Pharmacodynamic Effects of Desmopressin. This table highlights the impact of DDAVP on key physiological parameters.
Experimental Protocols
cAMP Accumulation Assay for V2 Receptor Activation
This protocol describes a method to quantify the DDAVP-induced activation of the V2 receptor by measuring intracellular cAMP accumulation using a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET).
Materials:
-
HEK293 cells stably expressing the human V2 receptor.
-
DDAVP.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
cAMP standard.
-
TR-FRET cAMP assay kit (containing d2-labeled cAMP and anti-cAMP antibody conjugated to a fluorescent donor).
-
384-well white opaque microplates.
-
Plate reader capable of TR-FRET measurements.
Procedure:
-
Cell Seeding: Seed V2R-expressing HEK293 cells into a 384-well plate and culture overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of DDAVP in assay buffer. Also, prepare a cAMP standard curve.
-
Agonist Stimulation: Remove the culture medium and add the diluted DDAVP solutions to the cells. Incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Add the lysis buffer containing the TR-FRET reagents (d2-labeled cAMP and anti-cAMP antibody) to each well. Incubate for 1 hour at room temperature in the dark.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. The amount of cAMP in the samples is inversely proportional to the TR-FRET signal. Determine the EC50 of DDAVP by fitting the data to a four-parameter logistic curve.[10]
Cell Surface Biotinylation for Aquaporin-2 Trafficking
This protocol details a method to assess the DDAVP-induced translocation of aquaporin-2 (AQP2) to the plasma membrane using cell surface biotinylation followed by Western blotting.
Materials:
-
Renal collecting duct cells (e.g., mpkCCD cells).
-
DDAVP.
-
Ice-cold PBS.
-
Sulfo-NHS-SS-Biotin (membrane-impermeable biotinylation reagent).
-
Quenching solution (e.g., PBS with 100 mM glycine).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Streptavidin-agarose beads.
-
SDS-PAGE gels and Western blotting apparatus.
-
Anti-AQP2 antibody.
Procedure:
-
Cell Treatment: Culture mpkCCD cells to confluency. Treat the cells with DDAVP for a specified time to induce AQP2 translocation.
-
Biotinylation: Place the cells on ice and wash with ice-cold PBS. Incubate the cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C to label cell surface proteins.
-
Quenching: Wash the cells with quenching solution to stop the biotinylation reaction.
-
Cell Lysis: Lyse the cells with lysis buffer and collect the total cell lysate.
-
Streptavidin Pulldown: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins.
-
Elution and Western Blotting: Elute the captured proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with an anti-AQP2 antibody to detect the amount of AQP2 at the cell surface.
-
Analysis: Quantify the band intensity to determine the relative increase in cell surface AQP2 following DDAVP treatment.[1][3][14]
Mandatory Visualizations
Caption: DDAVP signaling pathway for antidiuresis in renal collecting duct cells.
Caption: DDAVP signaling pathway for hemostasis in endothelial cells.
Caption: Experimental workflow for studying AQP2 trafficking.
References
- 1. ukdiss.com [ukdiss.com]
- 2. Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell surface biotinylation [protocols.io]
- 4. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Surface Biotinylation of Receptor Tyrosine Kinases to Investigate Intracellular Trafficking | Springer Nature Experiments [experiments.springernature.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. drugs.com [drugs.com]
- 13. DDAVP and urine osmolality in refractory enuresis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface protein biotinylation [protocols.io]
The Advent of a Potent Vasopressin Analog: A Technical History of Desmopressin
A comprehensive guide for researchers, scientists, and drug development professionals on the history, synthesis, and seminal experimental findings of Desmopressin.
Introduction
Desmopressin (1-deamino-8-D-arginine vasopressin, DDAVP) stands as a significant achievement in peptide hormone drug development. A synthetic analog of the endogenous hormone arginine vasopressin (AVP), Desmopressin was meticulously designed to exhibit potent antidiuretic effects while minimizing the pressor (blood pressure-increasing) activities associated with its natural counterpart. This strategic molecular modification led to a therapeutic agent with a superior safety and efficacy profile for a range of clinical applications, from central diabetes insipidus to bleeding disorders. This technical guide delves into the history of its discovery, the intricacies of its chemical synthesis, the experimental protocols that elucidated its function, and the key quantitative data that established its clinical utility.
A Historical Journey: From Vasopressin to a Selective V2 Agonist
The story of Desmopressin begins with the study of vasopressin, a hormone produced in the hypothalamus and released by the posterior pituitary gland. Vasopressin plays a crucial role in regulating water balance and blood pressure through its interaction with vasopressin receptors (V1a, V1b, and V2). The therapeutic use of vasopressin was hampered by its non-selective nature, leading to undesirable cardiovascular side effects.
The quest for a more selective antidiuretic agent led a team of scientists at the Czechoslovak Academy of Sciences in Prague, led by Milan Zaoral, to systematically modify the vasopressin molecule. In 1967, they reported the synthesis of a series of vasopressin analogs, including 1-deamino-8-D-arginine vasopressin[1][2][3]. This novel compound, later named Desmopressin, featured two key structural alterations:
-
Deamination of the N-terminal cysteine: This modification at position 1 protects the molecule from degradation by aminopeptidases, significantly prolonging its biological half-life.
-
Substitution of L-arginine with D-arginine at position 8: This change in stereochemistry dramatically reduces the molecule's affinity for the V1a receptor, which mediates vasoconstriction, while maintaining high affinity for the V2 receptor, responsible for the antidiuretic effect.
These modifications resulted in a compound with a greatly enhanced antidiuretic-to-pressor activity ratio compared to native vasopressin, marking a pivotal moment in the development of targeted peptide therapeutics. The first clinical application of Desmopressin for the management of bleeding disorders was pioneered by Pier Mannucci and his colleagues in 1977, expanding its therapeutic potential beyond diabetes insipidus[4].
Below is a logical diagram illustrating the developmental progression from vasopressin to Desmopressin.
Caption: Developmental progression from Vasopressin to Desmopressin.
The Chemistry of Desmopressin: Solid-Phase Peptide Synthesis
The manufacturing of Desmopressin is a prime example of the application of solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of synthetic peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the synthesis of the linear Desmopressin precursor.
Experimental Protocol: Solid-Phase Synthesis of Desmopressin
The following protocol outlines the general steps for the solid-phase synthesis of Desmopressin using Fmoc chemistry.
Materials and Reagents:
-
Rink Amide resin (solid support)
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-D-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH
-
3-Mercaptopropionic acid (Mpa) with a trityl (Trt) protecting group
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure or HOBt
-
Fmoc deprotection reagent: 20% piperidine in N,N-dimethylformamide (DMF)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane (TIS), thioanisole)
-
Solvents: DMF, Dichloromethane (DCM)
-
Oxidizing agent for disulfide bond formation: Iodine in DMF or acetic acid
Procedure:
-
Resin Swelling and Preparation: The Rink Amide resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection: The terminal Fmoc group on the resin is removed by treatment with 20% piperidine in DMF. The completion of the deprotection is monitored (e.g., using a UV detector to measure the release of the fluorenyl group).
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Gly-OH) is activated with DIC and Oxyma Pure in DMF and then coupled to the deprotected resin. The coupling reaction is monitored for completion using a qualitative ninhydrin test.
-
Iterative Deprotection and Coupling: Steps 2 and 3 are repeated for each subsequent amino acid in the Desmopressin sequence, from the C-terminus to the N-terminus: D-Arg(Pbf), Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, and Tyr(tBu).
-
N-terminal Modification: After the final amino acid is coupled, the N-terminal Fmoc group is removed, and trityl-protected 3-mercaptopropionic acid is coupled to the N-terminus.
-
Cleavage from Resin: The protected linear peptide is cleaved from the solid support using a cleavage cocktail containing TFA and scavengers. The resin is filtered off, and the crude peptide is precipitated with cold diethyl ether.
-
Disulfide Bond Formation (Cyclization): The linear peptide is dissolved in a suitable solvent (e.g., acetic acid or DMF), and an oxidizing agent such as iodine is added to facilitate the formation of the intramolecular disulfide bond between the cysteine and 3-mercaptopropionic acid residues. This step is performed under high dilution to favor intramolecular cyclization over intermolecular reactions.
-
Purification: The crude cyclic Desmopressin is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final Desmopressin product are confirmed by analytical RP-HPLC and mass spectrometry.
The following diagram illustrates the workflow for the solid-phase synthesis of Desmopressin.
Caption: Workflow for the solid-phase synthesis of Desmopressin.
Mechanism of Action: The V2 Receptor Signaling Pathway
Desmopressin exerts its effects by selectively binding to the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of the principal cells in the renal collecting ducts and on endothelial cells.
Antidiuretic Effect
Upon binding of Desmopressin to the V2 receptor in the kidney, a signaling cascade is initiated:
-
G-protein Activation: The receptor-ligand complex activates the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: The activated alpha subunit of Gs stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate PKA.
-
Aquaporin-2 (AQP2) Translocation: PKA phosphorylates proteins that promote the translocation of vesicles containing aquaporin-2 water channels to the apical membrane of the collecting duct cells.
-
Increased Water Reabsorption: The insertion of AQP2 channels into the apical membrane increases its permeability to water, leading to enhanced water reabsorption from the urine back into the bloodstream.
This cascade results in a more concentrated urine and a decrease in urine output.
Hemostatic Effect
In endothelial cells, the activation of the V2 receptor by Desmopressin stimulates the release of von Willebrand factor (vWF) and Factor VIII from the Weibel-Palade bodies, the storage granules within these cells. This increase in circulating vWF and Factor VIII enhances platelet adhesion and blood coagulation, making Desmopressin an effective treatment for certain bleeding disorders.
The signaling pathway for the antidiuretic effect of Desmopressin is depicted below.
Caption: V2 receptor signaling pathway for Desmopressin's antidiuretic effect.
Quantitative Data and Experimental Findings
The clinical efficacy of Desmopressin has been established through numerous studies. The following tables summarize key quantitative data from seminal clinical trials and pharmacological studies.
Pharmacokinetic Properties
| Parameter | Value | Route of Administration |
| Bioavailability | 0.08 - 0.16% | Oral |
| 3.3 - 4.1% | Intranasal | |
| ~85% | Subcutaneous | |
| Time to Peak Plasma Concentration (Tmax) | 50 - 55 min | Oral |
| 15 - 45 min | Intranasal | |
| Elimination Half-life | 1.5 - 3.5 hours | Intravenous |
| Protein Binding | ~50% |
Efficacy in Central Diabetes Insipidus
A study evaluating the switch from intranasal to oral desmopressin in patients with central diabetes insipidus demonstrated comparable antidiuretic effects.
| Parameter | Intranasal Desmopressin | Oral Desmopressin (ODT) |
| Mean 24-hour Urine Volume | Maintained at baseline | Unchanged from baseline |
| Mean Daily Dose Ratio (Intranasal:ODT) | 1 | 24 |
Data from a multicenter, open-label study. The wide range in the dose ratio highlights the need for individual dose titration.
Efficacy in Hemophilia A and von Willebrand Disease
Desmopressin administration leads to a dose-dependent increase in Factor VIII and von Willebrand factor levels.
| Desmopressin Dose (IV) | Peak Factor VIII:C Increase (from baseline) | Time to Peak |
| 0.3 µg/kg | 3- to 6-fold | 30 - 60 minutes |
A test dose is recommended to assess individual patient response.
Key Experimental Protocols
Desmopressin Challenge Test (for Bleeding Disorders)
Objective: To assess a patient's responsiveness to Desmopressin for potential therapeutic use in mild hemophilia A or von Willebrand disease.
Procedure:
-
Baseline Sampling: A blood sample is drawn to measure baseline levels of Factor VIII coagulant activity (FVIII:C), von Willebrand factor antigen (vWF:Ag), and von Willebrand factor ristocetin cofactor activity (vWF:RCo).
-
Desmopressin Administration: Desmopressin is administered intravenously at a dose of 0.3 µg/kg, typically diluted in 50 mL of sterile saline and infused over 15-30 minutes.
-
Post-infusion Sampling: Blood samples are collected at 30 minutes, 1 hour, 2 hours, and 4 hours post-infusion to measure the same coagulation parameters as at baseline.
-
Response Assessment: A satisfactory response is generally defined as an increase in FVIII:C and vWF:RCo to levels sufficient for hemostasis (typically >30-50 IU/dL).
Water Deprivation and Desmopressin Test (for Diabetes Insipidus)
Objective: To differentiate between central and nephrogenic diabetes insipidus.
Procedure:
-
Water Deprivation Phase: The patient is deprived of fluids for a set period (e.g., 8 hours), during which urine osmolality and volume are measured hourly.
-
Desmopressin Administration: After the deprivation phase, Desmopressin is administered (e.g., 2 µg intramuscularly or 10 µg intranasally).
-
Post-Desmopressin Monitoring: Urine osmolality is measured for several hours after Desmopressin administration.
-
Interpretation:
-
Central DI: A significant increase in urine osmolality after Desmopressin administration indicates that the kidneys can respond to ADH, but the body is not producing it.
-
Nephrogenic DI: Little or no change in urine osmolality after Desmopressin suggests that the kidneys are unresponsive to ADH.
-
Conclusion
The discovery and development of Desmopressin represent a landmark in rational drug design. Through targeted chemical modifications of a natural hormone, scientists were able to create a highly selective and effective therapeutic agent with a significantly improved safety profile. The meticulous experimental work, from its initial synthesis to extensive clinical trials, has solidified Desmopressin's role as an essential medicine for the management of central diabetes insipidus and certain bleeding disorders. This technical guide provides a foundational understanding of the key scientific principles and experimental methodologies that underpinned the successful journey of Desmopressin from a laboratory curiosity to a life-changing medication.
References
The Effect of Desmopressin (DDAVP) on von Willebrand Factor Release: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the cellular and molecular mechanisms by which desmopressin (DDAVP) stimulates the release of von Willebrand factor (VWF) from endothelial cells. It includes a summary of the core signaling pathways, quantitative data on the extent of VWF release, and detailed protocols for key experimental assays used in this field of research.
Introduction to DDAVP and von Willebrand Factor
Desmopressin (1-deamino-8-D-arginine vasopressin, or DDAVP) is a synthetic analogue of the natural hormone vasopressin.[1][2] It is widely used clinically to treat bleeding disorders, including von Willebrand disease (VWD) and mild hemophilia A.[1][3] Its primary hemostatic effect is mediated by its ability to induce a rapid and significant increase in the plasma levels of von Willebrand factor (VWF) and Factor VIII.[1][2]
VWF is a large, multimeric glycoprotein that plays a critical role in hemostasis.[4] It is synthesized in endothelial cells and megakaryocytes and stored in specialized secretory granules.[5][6] In endothelial cells, these storage organelles are known as Weibel-Palade bodies (WPBs).[4][7][8] Upon stimulation, VWF is released from WPBs and performs two main functions: it mediates the adhesion of platelets to sites of vascular injury and it acts as a carrier protein for coagulation Factor VIII, protecting it from premature clearance.[2][3] Understanding the mechanism of DDAVP-induced VWF release is crucial for optimizing its therapeutic use and for the development of novel hemostatic agents.
The Weibel-Palade Body: The Endothelial Storage Granule for VWF
Weibel-Palade bodies are unique, elongated secretory organelles within endothelial cells that serve as the primary storage site for VWF.[5][8] The highly organized, multimeric structure of VWF is essential for the formation of these cigar-shaped granules.[6] In fact, VWF itself can drive the formation of WPB-like organelles when expressed in non-endothelial cells.[6]
Within the WPB, VWF is stored as long, helical tubules in a highly condensed state.[4][5] In addition to VWF, WPBs contain a variety of other bioactive molecules that are involved in inflammation, angiogenesis, and hemostasis, including P-selectin, interleukin-8, endothelin-1, and angiopoietin-2.[4][8] The release of these molecules is a key component of the endothelium's rapid response to vascular injury and inflammation.[9]
The Core Signaling Pathway of DDAVP-Induced VWF Release
The principal mechanism of DDAVP action on endothelial cells involves the activation of the vasopressin V2 receptor (V2R), a Gs-protein-coupled receptor.[1][10][11] While this pathway is well-established for the antidiuretic effects of DDAVP in the kidney, its role in VWF release from the endothelium has been elucidated through various studies.[11][12] It is important to note that some commonly used in vitro models, such as Human Umbilical Vein Endothelial Cells (HUVECs), may not express endogenous V2R, making them unresponsive to direct DDAVP stimulation unless they are genetically modified to express the receptor.[11] However, other endothelial cells, like human lung microvascular endothelial cells (HMVEC-L), do express V2R and respond to DDAVP.[11][12] Some research also suggests an indirect role for DDAVP, possibly mediated by other cell types like monocytes.[13]
The signaling cascade proceeds as follows:
-
Receptor Binding and G-Protein Activation: DDAVP binds to the V2R on the endothelial cell surface.[1][10] This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase.
-
cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to a rapid increase in intracellular cAMP concentration.[1][10][11]
-
Downstream cAMP Effectors: The rise in cAMP activates several downstream effector proteins. While both Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac) are known cAMP effectors, PKA appears to play a significant role in DDAVP-mediated VWF release.[14][15] PKA activation is involved in the subsequent steps leading to WPB exocytosis.[14] Epac has also been implicated in regulating VWF secretion, particularly in the context of inflammation.[16][17][18]
-
WPB Trafficking and Exocytosis: The final steps involve the mobilization of WPBs and their fusion with the plasma membrane. This process is regulated by a complex interplay of proteins:
-
Rab Proteins: The small GTPase Rab27a is present on mature WPBs and is crucial for their trafficking and docking.[19][20]
-
Effector Proteins: Rab27a recruits its effector, Myosin VIIA and Rab interacting protein (MyRIP).[19][20][21]
-
Cytoskeletal Interaction: The Rab27a/MyRIP complex acts as a linker, anchoring WPBs to the peripheral actin cytoskeleton via motor proteins like Myosin Va.[14][21] This tethering prevents premature or basal secretion. Upon receiving a stimulatory signal, this complex is modulated to allow for the transport of WPBs to the plasma membrane for exocytosis.[19][21]
-
The diagram below illustrates this signaling pathway.
Quantitative Analysis of DDAVP-Induced VWF Release
The response to DDAVP can be quantified both in vivo and in vitro. Administration of DDAVP to healthy individuals results in a robust but transient increase in plasma VWF levels. In vitro studies, while sometimes complicated by receptor expression, allow for more controlled analysis of the cellular response. The table below summarizes quantitative data from representative studies.
| Experimental System | DDAVP Concentration / Dose | Duration | Analyte Measured | Fold Increase / % Change | Reference(s) |
| Healthy Human Volunteers | 0.3 µg/kg (IV infusion) | 1 hour | Plasma VWF Antigen (VWF:Ag) | 3.7-fold increase | [22] |
| Cultured Endothelial Cells | Plasma from DDAVP-treated individuals | 24 hours | Secreted VWF | 22-46% increase over baseline | [13] |
| Cultured Monocytes | Incubated with DDAVP | 2 hours | Factors in supernatant that stimulate VWF release | 118% increase (supernatant effect) | [13] |
| V2R-transfected HUVECs | 10-8 M DDAVP | 30 mins | Secreted VWF | ~2.5-fold increase | [11] |
Key Experimental Protocols
Studying the effects of DDAVP on VWF release involves a series of specialized cell biology and biochemical assays. Below are generalized protocols for the core experiments.
The general workflow for an in vitro study involves culturing endothelial cells, stimulating them with an agonist, collecting the conditioned media, and then quantifying the amount and assessing the quality of the released VWF.
This protocol describes the stimulation of cultured endothelial cells to induce the release of VWF from WPBs.
-
Cell Culture:
-
Culture human microvascular endothelial cells (HMVEC-L), which endogenously express V2R, in appropriate endothelial cell growth medium until they form a confluent monolayer in multi-well plates (e.g., 24-well plates).[11][12]
-
Prior to stimulation, gently wash the cell monolayer twice with a balanced salt solution (e.g., PBS) to remove serum proteins.
-
Add a defined volume of serum-free medium to each well and incubate for a short period (e.g., 30 minutes) to establish a baseline.
-
-
Stimulation:
-
Prepare working solutions of DDAVP in the serum-free medium at various concentrations (e.g., 10-10 to 10-7 M).[11] Include a vehicle-only control.
-
Remove the medium from the wells and replace it with the DDAVP-containing medium or control medium.
-
Incubate the plate at 37°C in a CO₂ incubator for the desired time course (e.g., 30 minutes to 24 hours).[11]
-
-
Sample Collection:
-
After incubation, carefully collect the conditioned medium (supernatant) from each well without disturbing the cell monolayer.
-
Centrifuge the collected medium briefly to pellet any detached cells or debris.
-
Transfer the clarified supernatant to a new tube. Samples can be analyzed immediately or stored at -80°C for later analysis.
-
This protocol quantifies the concentration of VWF antigen (VWF:Ag) in the collected cell culture supernatants.
-
Plate Coating:
-
Coat a 96-well high-binding microplate with a capture antibody (e.g., a polyclonal rabbit anti-human VWF antibody) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate as described above.
-
Prepare a standard curve using purified VWF protein of a known concentration.
-
Add diluted samples and standards to the appropriate wells. Dilute the collected supernatants to fall within the range of the standard curve.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add a detection antibody (e.g., a horseradish peroxidase (HRP)-conjugated polyclonal anti-human VWF antibody) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Development and Reading:
-
Wash the plate thoroughly.
-
Add an HRP substrate (e.g., TMB). A color change will develop.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the VWF concentration in the samples by interpolating from the standard curve.
-
This protocol is used to analyze the size distribution of the VWF multimers released by the endothelial cells, which is crucial for assessing VWF functionality.
-
Sample Preparation:
-
Concentrate the VWF in the collected supernatants if necessary.
-
Quantify the total VWF:Ag in each sample using ELISA to ensure equal amounts of VWF are loaded for comparison.
-
Mix the samples with a sample buffer containing SDS to denature the protein without reducing the disulfide bonds that hold the multimers together.
-
-
Gel Electrophoresis:
-
Prepare a low-percentage agarose gel (e.g., 1.5-2.0% HGT agarose) in an SDS-containing running buffer. Low percentage gels are required to resolve the very large VWF multimers.[23][24]
-
Load the prepared samples and a normal plasma control into the wells.
-
Run the electrophoresis at a low, constant voltage for an extended period (e.g., overnight) to allow for the separation of the large multimers.[25]
-
-
Protein Transfer (Western Blotting):
-
Transfer the separated proteins from the agarose gel to a nitrocellulose or PVDF membrane via electroblotting.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody against human VWF.
-
Wash the membrane and then probe with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
-
-
Visualization:
-
Develop the blot using a chemiluminescent or fluorescent detection system.
-
Capture the image. The resulting image will show a ladder of bands, with the largest, most functional multimers at the top of the gel and smaller multimers at the bottom.[25][26] This allows for a qualitative assessment of the released VWF.
-
References
- 1. Cellular mechanisms of the hemostatic effects of desmopressin (DDAVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. childrensmn.org [childrensmn.org]
- 4. Weibel–Palade body - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 6. Functional architecture of Weibel-Palade bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thebloodproject.com [thebloodproject.com]
- 8. Weibel-Palade Bodies - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Exocytosis of Weibel–Palade bodies: how to unpack a vascular emergency kit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. litfl.com [litfl.com]
- 11. Vasopressin-induced von Willebrand factor secretion from endothelial cells involves V2 receptors and cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Desmopressin Stimulates Nitric Oxide Production in Human Lung Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DDAVP-induced release of von Willebrand factor from endothelial cells in vitro: the effect of plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction between MyRIP and the actin cytoskeleton regulates Weibel–Palade body trafficking and exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential regulation of endothelial exocytosis of P-selectin and von Willebrand factor by protease-activated receptors and cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EPAC regulates von Willebrand factor secretion from endothelial cells in a PI3K/eNOS-dependent manner during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 18. Intracellular receptor EPAC regulates von Willebrand factor secretion from endothelial cells in a PI3K-/eNOS-dependent manner during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. Rab27a and MyRIP regulate the amount and multimeric state of VWF released from endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MYRIP myosin VIIA and Rab interacting protein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. von Willebrand Factor Multimer Analysis, Plasma - ProMedica Laboratories [promedicalabs.testcatalog.org]
- 24. sjhnhlab.testcatalog.org [sjhnhlab.testcatalog.org]
- 25. youtube.com [youtube.com]
- 26. m.youtube.com [m.youtube.com]
Pharmacokinetics and Pharmacodynamics of DDAVP in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Desmopressin (DDAVP), a synthetic analogue of the natural antidiuretic hormone vasopressin, in various preclinical animal models. The information presented herein is intended to support research and development efforts by summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways.
Pharmacodynamics
Desmopressin exerts its effects primarily through selective agonism of the vasopressin V2 receptor. This interaction leads to two main physiological outcomes: an antidiuretic effect in the kidneys and a hemostatic effect related to the release of clotting factors.
Antidiuretic Effects
In the renal collecting ducts, DDAVP binding to V2 receptors initiates a signaling cascade that increases water reabsorption, resulting in reduced urine output and increased urine osmolality. This is the primary mechanism for its use in treating central diabetes insipidus. Dose-response studies in rats have demonstrated that DDAVP administration leads to a significant increase in urine osmolality.
Hemostatic Effects
DDAVP also stimulates V2 receptors on vascular endothelial cells, which triggers the release of von Willebrand factor (vWF) and Factor VIII (FVIII) from storage granules (Weibel-Palade bodies). This transient increase in circulating levels of vWF and FVIII enhances platelet adhesion and aggregation, thereby shortening bleeding time. This effect is particularly relevant in animal models of von Willebrand disease (vWD) and mild hemophilia A.
The tables below summarize key pharmacodynamic findings in canine and rodent models.
Table 1: Pharmacodynamic Parameters of DDAVP in Canine Models
| Parameter | Animal Model | Dose & Route | Key Finding | Citation |
| vWF:Ag & vWF:CBA | Doberman Pinschers with Type 1 vWD | 1 µg/kg, SC | Mean baseline values increased from 10% to 17% one hour post-administration. | [1][2] |
| vWF:Ag & vWF:CBA | Clinically Normal Dogs | 1 µg/kg, SC | Mean vWF:Ag increased from 64% to 113%; mean vWF:CBA increased from 58% to 114%. | [1] |
| Factor VIII:C | Healthy Dogs | 3 µg/kg, SC | Rapid increase in plasma FVIII:C, with the effect sustained from 60 to 120 minutes post-injection. | [3] |
| Buccal Mucosal Bleeding Time (BMBT) | Doberman Pinschers with vWD | 1 µg/kg, SC | Significant shortening of BMBT at 30 and 120 minutes post-administration. | [4] |
| Hemostatic Efficacy | Dogs with Aspirin-Induced Platelet Dysfunction | 3 µg/kg, SC | Prolonged BMBT was significantly shortened. | [3] |
Table 2: Pharmacodynamic Parameters of DDAVP in Rodent Models
| Parameter | Animal Model | Dose & Route | Key Finding | Citation |
| Renal Effects | Sprague-Dawley Rats | 5-20 ng/hr, SC (Chronic Infusion) | Resulted in low-output of concentrated urine and increased aquaporin-2 (AQP2) protein abundance. | |
| Developmental Toxicity | Rats | 9.68 - 241 µg/kg/day, IV | No adverse effects on maternal or fetal survival, growth, or morphology were observed. | [5] |
| Safety | Mice | 2 mg/kg, IV | Demonstrated no adverse effect. | [6] |
| Intravascular Coagulation | Rabbits (Endotoxin-induced DIC model) | Not Specified | Significantly ameliorated platelet drop and fibrinogen decrease; reduced fibrin deposition in kidneys. |
Pharmacokinetics
The pharmacokinetic profile of DDAVP is characterized by its route-dependent bioavailability and relatively short half-life. Due to its peptide structure, oral bioavailability is very low. Intravenous and subcutaneous administrations result in more predictable systemic exposure. Comprehensive pharmacokinetic data in animal models is limited; the following tables summarize available data, with some parameters extrapolated from human studies for reference.
Table 3: Pharmacokinetic Parameters of DDAVP (Intravenous Administration)
| Parameter | Dog | Rat | Rabbit | Human (for reference) | Citation |
| Half-Life (t½) | Data Not Available | Data Not Available | Data Not Available | Biphasic: ~8 min (fast), ~76 min (slow); Terminal: 1.5-3 hours | [6][7][8] |
| Clearance (CL) | Data Not Available | Data Not Available | Data Not Available | 7.6 L/h | [7] |
| Volume of Distribution (Vd) | Data Not Available | Data Not Available | Data Not Available | 26.5 L | [7] |
Table 4: Pharmacokinetic Parameters of DDAVP (Subcutaneous Administration)
| Parameter | Dog | Rat | Rabbit | Human (for reference) | Citation |
| Bioavailability (F) | Data Not Available | Data Not Available | Data Not Available | ~85% | [7] |
| Time to Peak (Tmax) | ~60-120 min (inferred from PD) | Data Not Available | Data Not Available | Data Not Available | [3] |
| Peak Concentration (Cmax) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Signaling Pathways & Experimental Workflows
V2 Receptor Signaling Pathway
DDAVP's mechanism of action is initiated by its binding to the V2 receptor, a Gs protein-coupled receptor. This binding event activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates specific downstream targets to produce the tissue-specific physiological responses.
Typical Pharmacodynamic Study Workflow
The workflow for a typical preclinical study evaluating the hemostatic efficacy of DDAVP involves several key steps, from animal selection and baseline measurements to drug administration and post-treatment analysis.
Experimental Protocols
Detailed and consistent methodologies are critical for the reproducibility of preclinical studies. Below are summaries of protocols cited in the literature for evaluating DDAVP in animal models.
Protocol: Hemostatic Efficacy in a Canine Model of vWD
-
Objective: To assess the effect of DDAVP on plasma vWF and bleeding time in Doberman Pinschers with Type 1 von Willebrand disease.[1][2][4]
-
Animal Model: 16 nonanemic Doberman Pinschers diagnosed with Type 1 vWD.
-
Procedure:
-
Baseline Measurement: Collect venous blood samples into citrate tubes for determination of baseline plasma vWF antigen (vWF:Ag) and vWF collagen binding activity (vWF:CBA). Perform a baseline buccal mucosal bleeding time (BMBT) test.
-
Drug Administration: Administer DDAVP at a dose of 1 µg/kg via subcutaneous (SC) injection.[1][2]
-
Post-Treatment Measurement: At 1 hour post-administration, collect a second blood sample for vWF:Ag and vWF:CBA analysis.[1] In some studies, BMBT is also repeated at 30 and 120 minutes.[4]
-
Analysis: vWF levels are quantified using ELISA-based methods. BMBT is measured using a standardized template device. Pre- and post-administration values are compared statistically.
-
Protocol: DDAVP Effect on Aspirin-Induced Coagulopathy in Dogs
-
Objective: To evaluate the ability of DDAVP to reverse hemostatic impairment caused by aspirin.[3]
-
Animal Model: Healthy dogs pre-treated with aspirin to induce platelet dysfunction, confirmed by prolonged BMBT.
-
Procedure:
-
Induction of Coagulopathy: Administer aspirin to dogs as required to induce a measurable prolongation in BMBT.
-
Drug Administration: Administer DDAVP at a dose of 3 µg/kg via subcutaneous (SC) injection. The drug is typically diluted in 0.9% sodium chloride solution.[3]
-
Efficacy Assessment: Monitor BMBT at intervals (e.g., 60 and 120 minutes) post-DDAVP administration to assess for normalization or shortening of bleeding time. Plasma can also be collected to measure changes in FVIII:C.
-
Anesthesia (if required): For procedures requiring anesthesia, dogs may be premedicated with atropine sulfate (0.05 mg/kg, SC), midazolam (0.1 mg/kg, IV), and butorphanol (0.2 mg/kg, IV), followed by isoflurane induction and maintenance.[3]
-
Protocol: Bioanalytical Method for DDAVP Quantification in Plasma
-
Objective: To accurately quantify plasma concentrations of DDAVP for pharmacokinetic studies.[9][10][11]
-
Methodology: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
-
Procedure:
-
Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K3-EDTA) and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Dilute a 500 µL plasma aliquot with an aqueous acidic solution.
-
Load the diluted sample onto a conditioned weak cation exchange (WCX) SPE cartridge.
-
Wash the cartridge with a basic solution to remove interfering substances.
-
Elute DDAVP from the cartridge using an appropriate solvent mixture (e.g., methanol/acetic acid).
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
-
-
Chromatographic Separation: Perform reversed-phase gradient chromatography using an acidic aqueous buffer and acetonitrile as the organic modifier.
-
Mass Spectrometric Detection: Utilize a tandem quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions for DDAVP to ensure selectivity and sensitivity, which can reach the low pg/mL range.[9]
-
References
- 1. Effect of desmopressin on von Willebrand factor multimers in Doberman Pinschers with type 1 von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effect of desmopressin acetate on bleeding times and plasma von Willebrand factor in Doberman pinscher dogs with von Willebrand's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DDAVP: Package Insert / Prescribing Information [drugs.com]
- 6. products.sanofi.us [products.sanofi.us]
- 7. litfl.com [litfl.com]
- 8. medicines.org.uk [medicines.org.uk]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Liquid Chromatography High‐Resolution Mass Spectrometry Method for Blood Desmopressin Quantification and Its Application in Hemophilia A Patients - PMC [pmc.ncbi.nlm.nih.gov]
DDAVP: A Technical Guide to a Selective V2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmopressin (1-desamino-8-D-arginine vasopressin), commonly known as DDAVP, is a synthetic analogue of the endogenous neurohypophysial hormone arginine vasopressin (AVP). Structurally modified to enhance its therapeutic profile, DDAVP exhibits potent antidiuretic effects with markedly reduced vasopressor activity. This selectivity is attributed to its high affinity and agonist activity at the vasopressin V2 receptor, coupled with negligible interaction with the V1a receptor. This document provides a comprehensive technical overview of DDAVP's receptor selectivity, mechanism of action, and the experimental methodologies used for its characterization.
Molecular Profile and Selectivity
DDAVP's remarkable selectivity for the V2 receptor is a result of two key structural modifications to the native vasopressin molecule: deamination of the N-terminal cysteine and the substitution of L-arginine with D-arginine at position 8. These changes confer a longer plasma half-life and a significantly altered receptor binding profile compared to AVP.
The vasopressor effects of AVP are primarily mediated by the V1a receptor, which, upon activation, leads to vasoconstriction. DDAVP's minimal affinity for the V1a receptor is the basis for its significantly reduced pressor effects, a highly desirable characteristic for its clinical applications. In contrast, its potent agonist activity at the V2 receptor, predominantly expressed in the renal collecting ducts, underlies its powerful antidiuretic properties. The antidiuretic-to-vasopressor activity ratio for DDAVP is estimated to be 2000-4000:1, highlighting its profound selectivity.[1]
Interestingly, while considered highly selective for the V2 receptor, studies have shown that DDAVP also acts as an agonist at the V1b receptor (also known as the V3 receptor).[2] The physiological implications of this interaction are still under investigation.
Mechanism of Action: The V2 Receptor Signaling Cascade
DDAVP exerts its pharmacological effects by mimicking the action of endogenous AVP at the V2 receptor, a Gs protein-coupled receptor (GPCR). The binding of DDAVP to the V2 receptor initiates a well-defined intracellular signaling cascade:
-
Receptor Activation: DDAVP binds to the extracellular domain of the V2 receptor located on the basolateral membrane of principal cells in the renal collecting ducts.[1]
-
G Protein Coupling: This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Aquaporin-2 (AQP2) Translocation: PKA, in turn, phosphorylates various intracellular proteins, culminating in the translocation of vesicles containing the water channel protein Aquaporin-2 (AQP2) to the apical membrane of the collecting duct cells.
-
Increased Water Reabsorption: The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water, facilitating the reabsorption of water from the tubular fluid back into the bloodstream. This results in a more concentrated urine and a reduction in urine output.
Beyond the kidney, V2 receptor activation by DDAVP in vascular endothelial cells stimulates the release of von Willebrand factor (vWF) and coagulation factor VIII.[1] This mechanism underlies its use in the management of certain bleeding disorders.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the binding affinity and functional potency of DDAVP at human vasopressin receptor subtypes.
| Binding Affinity (Ki) of DDAVP at Vasopressin Receptors | |
| Receptor Subtype | Ki (nM) |
| V1a | Negligible affinity |
| V1b | 5.84[2] |
| V2 | 65.9[2] |
| Functional Potency (EC50) of DDAVP at Vasopressin Receptors | |
| Receptor Subtype | EC50 (nM) |
| V1b | 11.4[2] |
| V2 | 23.9[2] |
Experimental Protocols
Radioligand Binding Assay for Determining DDAVP Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (Ki) of DDAVP at the human V1a, V1b, and V2 vasopressin receptors.
1. Materials and Reagents:
-
Cell Lines: Stably transfected Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells expressing either the human V1a, V1b, or V2 receptor.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP) as the radiolabeled ligand.
-
Competitor: Unlabeled DDAVP.
-
Non-specific Binding Control: Unlabeled Arginine Vasopressin (AVP) at a high concentration (e.g., 1 µM).
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell scraper, dounce homogenizer, and centrifuge.
2. Membrane Preparation:
-
Grow the transfected cells to confluency in appropriate culture flasks.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh membrane preparation buffer and repeat the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Store the membrane preparations in aliquots at -80°C until use.
3. Binding Assay Protocol:
-
In a 96-well plate, set up the following in triplicate for each receptor subtype:
-
Total Binding: 100 µL of membrane preparation, 50 µL of [3H]-AVP (at a concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 100 µL of membrane preparation, 50 µL of [3H]-AVP, and 50 µL of 1 µM unlabeled AVP.
-
Competition Binding: 100 µL of membrane preparation, 50 µL of [3H]-AVP, and 50 µL of varying concentrations of unlabeled DDAVP (typically from 10^-12 M to 10^-5 M).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the DDAVP concentration.
-
Determine the IC50 value (the concentration of DDAVP that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: DDAVP-Induced cAMP Accumulation
This protocol describes a method to measure the functional potency (EC50) of DDAVP in stimulating cyclic AMP (cAMP) production in cells expressing the V2 receptor.
1. Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human V2 receptor.
-
Agonist: DDAVP.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free cell culture medium containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Lysis Buffer.
-
cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA, HTRF, or LANCE-based assays).
2. Assay Protocol:
-
Seed the V2 receptor-expressing cells in a 96-well plate at an appropriate density and allow them to attach and grow overnight.
-
On the day of the assay, remove the growth medium and wash the cells once with pre-warmed stimulation buffer (without IBMX).
-
Add 100 µL of stimulation buffer containing IBMX to each well and incubate for 15-30 minutes at 37°C.
-
Prepare serial dilutions of DDAVP in stimulation buffer containing IBMX.
-
Add 50 µL of the DDAVP dilutions to the respective wells to achieve the final desired concentrations (typically from 10^-12 M to 10^-6 M). Include a vehicle control (buffer only).
-
Incubate the plate for 15-30 minutes at 37°C.
-
Lyse the cells according to the instructions of the chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration using the assay kit and a suitable plate reader.
3. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the DDAVP concentration.
-
Determine the EC50 value (the concentration of DDAVP that produces 50% of the maximal response) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
Visualizations
References
The Role of Desmopressin (DDAVP) in Regulating Water Balance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic vasopressin analog, Desmopressin (DDAVP), and its critical role in the regulation of water balance. DDAVP is a cornerstone in the management of disorders such as central diabetes insipidus and nocturnal enuresis, owing to its potent and selective antidiuretic properties. This document delves into the molecular mechanisms, signaling pathways, and quantitative physiological effects of DDAVP, offering detailed experimental protocols and data to support further research and drug development in this area.
Mechanism of Action of DDAVP
Desmopressin (1-deamino-8-D-arginine vasopressin) is a synthetic analogue of the natural antidiuretic hormone (ADH), vasopressin.[1][2] Its structure has been modified to exhibit a higher affinity and selectivity for the vasopressin V2 receptor (V2R) and a significantly reduced activity at the V1a receptor, which is responsible for vasopressor effects.[2][3] This selectivity minimizes the impact on blood pressure, making DDAVP a safer therapeutic agent for long-term use compared to native vasopressin.[2]
The primary site of DDAVP's antidiuretic action is the principal cells of the renal collecting ducts.[1][2][3] Upon binding to the V2 receptors located on the basolateral membrane of these cells, DDAVP initiates a signaling cascade that ultimately leads to increased water reabsorption from the tubular fluid back into the bloodstream.[1][2]
The V2 Receptor Signaling Pathway
The binding of DDAVP to the V2 receptor, a Gs protein-coupled receptor, triggers a well-defined intracellular signaling cascade:
-
G Protein Activation: Ligand binding induces a conformational change in the V2 receptor, leading to the activation of the associated heterotrimeric Gs protein.[2]
-
Adenylyl Cyclase Stimulation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][2]
-
cAMP-Dependent Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2]
-
Aquaporin-2 (AQP2) Phosphorylation and Translocation: PKA, in turn, phosphorylates the aquaporin-2 (AQP2) water channels and other downstream targets.[2] This phosphorylation is a critical step that promotes the translocation of AQP2-containing vesicles from the cytoplasm to the apical membrane of the collecting duct cells.[2]
-
Increased Water Permeability: The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water, facilitating the reabsorption of water from the urine into the hypertonic renal medulla.[1]
References
- 1. Spot urine osmolality, age and bladder capacity as predictors of response to desmopressin in nocturnal enuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DDAVP, Stimate (desmopressin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
In Vitro Effects of DDAVP on Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of Desmopressin (DDAVP) on endothelial cells. It consolidates key findings from various studies, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of hematology, vascular biology, and drug development.
Executive Summary
Desmopressin (1-deamino-8-D-arginine vasopressin), a synthetic analogue of the hormone vasopressin, is utilized clinically for its hemostatic properties. Its mechanism of action is primarily attributed to its ability to increase plasma levels of von Willebrand factor (vWF) and Factor VIII. In vitro studies on endothelial cells have been instrumental in elucidating the cellular and molecular mechanisms underlying these effects. This guide summarizes the key in vitro findings, including DDAVP's impact on the secretion of vWF and other bioactive molecules, nitric oxide production, expression of adhesion molecules, and the signaling cascades that govern these processes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effects of DDAVP on endothelial cells.
| Table 1: Effect of DDAVP on von Willebrand Factor (vWF) Release | ||||
| Endothelial Cell Type | DDAVP Treatment | Incubation Time | Effect on vWF Release | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Plasma from DDAVP-stimulated individuals | 24 hours | 22-46% increase over baseline | [1] |
| HUVECs | Direct application of DDAVP | - | No increase in vWF release | [1] |
| HUVECs | Plasma from whole blood treated in vitro with DDAVP | - | Significant increase in vWF secretion | [1] |
| HUVECs | Supernatants of monocytes incubated with DDAVP | 2 hours | 118% increase (compared to 58% for control) | [1] |
| Human Lung Microvascular Endothelial Cells (HMVEC-L) | DDAVP | - | Induces vWF secretion | [2] |
| HUVECs (transfected with V2R) | DDAVP | - | Stimulates vWF secretion in a cAMP-dependent manner | [2] |
| Table 2: Effect of DDAVP on Platelet Adhesion and Procoagulant Activity | ||||
| Endothelial Cell Type | DDAVP Concentration | Parameter Measured | Result | Reference |
| HUVECs | 5 ng/ml | Platelet deposition on ECM | Significantly increased (p < 0.05) | [3] |
| HUVECs | 30 ng/ml | Platelet deposition on ECM | Significantly increased (p < 0.01) | [3] |
| HUVECs | 30 ng/ml | Procoagulant activity of ECM | Statistically significant increase (p < 0.01) | [3] |
| Table 3: Effect of DDAVP on P-Selectin Expression | |||
| Endothelial Cell Type | DDAVP Concentration | Effect | Reference |
| HUVECs | 0.1 and 1.0 µg/mL | Significant but transient increase in P-selectin expression | [4][5] |
| Table 4: Effect of DDAVP on Endothelial Cell Viability and Activation | ||||
| Endothelial Cell Type | DDAVP Treatment | Incubation Time | Effect | Reference |
| Human Lung Microvascular Endothelial Cells (HLMVECs) | Various concentrations | Up to 48 hours | No cytotoxic effect | [6] |
| HLMVECs | - | - | No change in the expression of endothelial activation markers (ICAM-1, E-selectin, IL-6, CCL2/MCP-1) | [6] |
| Table 5: Effect of DDAVP on Nitric Oxide (NO) Production | ||||
| Endothelial Cell Type | DDAVP Concentration | Incubation Time | Effect | Reference |
| Human Lung Microvascular Endothelial Cells (HLMVECs) | 100 nM | 48 hours | Increased production of nitric oxide | [6] |
| HUVECs (with heterologous V2R expression) | - | - | Induces cAMP-dependent eNOS activation | [7] |
Experimental Protocols
Cell Culture
-
Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a commonly used in vitro model. They are typically isolated from human umbilical cords by collagenase digestion and cultured in endothelial cell growth medium supplemented with fetal bovine serum, growth factors, and antibiotics.
-
Human Lung Microvascular Endothelial Cells (HMVEC-L): These cells are a microvascular endothelial cell line and are cultured in a similar fashion to HUVECs, often using specialized microvascular endothelial cell growth medium.
DDAVP Treatment
DDAVP is typically dissolved in a suitable solvent, such as sterile water or culture medium, to prepare a stock solution. The final concentration used in experiments can range from ng/mL to µM levels, depending on the specific endpoint being investigated. Control cells are treated with the vehicle alone.
von Willebrand Factor (vWF) Release Assay
-
Cell Seeding: Endothelial cells are seeded in multi-well plates and allowed to reach confluence.
-
Stimulation: The culture medium is replaced with fresh medium containing DDAVP or other stimuli (e.g., plasma from DDAVP-treated subjects, monocyte-conditioned medium).
-
Supernatant Collection: After the desired incubation period, the cell culture supernatant is collected.
-
Quantification: The concentration of vWF in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for human vWF.
Nitric Oxide (NO) Production Assay
-
Cell Treatment: Endothelial cells are treated with DDAVP for the specified duration.
-
Nitrite Measurement: As NO is a short-lived molecule, its production is often assessed by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant. This is typically done using the Griess reagent system, which involves a colorimetric reaction.
-
eNOS Activation: The activation of endothelial nitric oxide synthase (eNOS) can be assessed by Western blotting to detect the phosphorylation of eNOS at serine 1177.
P-Selectin Expression Assay
-
Cell Stimulation: Endothelial cells are stimulated with DDAVP for a short period.
-
Immunofluorescence Staining: The cells are fixed and then incubated with a primary antibody specific for P-selectin, followed by a fluorescently labeled secondary antibody.
-
Analysis: The expression and localization of P-selectin on the cell surface are visualized and quantified using fluorescence microscopy or flow cytometry.
Platelet Adhesion Assay
-
ECM Preparation: Endothelial cells are cultured to confluence and then detached, leaving their secreted extracellular matrix (ECM) on the culture surface.
-
DDAVP Treatment: The ECM is incubated with DDAVP.
-
Perfusion: Whole blood, anticoagulated with a low molecular weight heparin, is perfused over the ECM-coated surface in a parallel-plate flow chamber at a defined shear rate.
-
Quantification: The adhesion of platelets to the ECM is visualized by microscopy and quantified by measuring the percentage of the surface area covered by platelets.
RNA Extraction and RT-qPCR
-
Cell Lysis and RNA Extraction: Endothelial cells are lysed, and total RNA is extracted using a commercial kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The expression levels of target genes (e.g., tissue factor, V2R) are quantified by real-time PCR using specific primers and a fluorescent dye.
Signaling Pathways and Experimental Workflows
DDAVP-Induced Signaling in Endothelial Cells
The primary signaling pathway initiated by DDAVP in responsive endothelial cells involves the vasopressin V2 receptor (V2R).
Caption: DDAVP signaling cascade in endothelial cells via the V2 receptor.
This pathway illustrates that upon binding of DDAVP to its V2 receptor, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP).[2][7] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets. This phosphorylation cascade is believed to trigger the exocytosis of Weibel-Palade bodies, releasing their contents, including von Willebrand factor (vWF) and P-selectin.[2][4][5] Additionally, PKA can phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide.[7]
Experimental Workflow for Investigating DDAVP's Effect on vWF Release
The following diagram outlines a typical experimental workflow to assess the in vitro effect of DDAVP on vWF secretion from endothelial cells.
Caption: Workflow for vWF release assay upon DDAVP stimulation.
This workflow begins with the culture of a suitable endothelial cell line. Once the cells are ready, they are treated with DDAVP or a control. Following an incubation period, the supernatant is collected to measure the amount of secreted vWF, typically using an ELISA. The final step involves data analysis to determine the effect of DDAVP compared to the control.
Logical Relationship of DDAVP's Indirect and Direct Effects on vWF Release
Some studies suggest that DDAVP's effect on vWF release from certain endothelial cells, like HUVECs, may be indirect.[1]
Caption: Direct vs. indirect mechanisms of DDAVP-induced vWF release.
This diagram illustrates the two proposed mechanisms for DDAVP-induced vWF release. The direct pathway, observed in cells like HMVEC-L that express the V2 receptor, involves DDAVP acting directly on the endothelial cell to trigger vWF secretion.[2] In contrast, the indirect mechanism, which may be more relevant for cells like HUVECs that have low or no V2 receptor expression, involves DDAVP stimulating an intermediary cell, such as a monocyte, to release soluble factors that then act on the endothelial cell to cause vWF release.[1]
Conclusion
In vitro studies have significantly advanced our understanding of the cellular and molecular effects of DDAVP on endothelial cells. The primary mechanism of action involves the V2 receptor-cAMP-PKA signaling pathway, which leads to the exocytosis of Weibel-Palade bodies and the activation of eNOS. However, the responsiveness of endothelial cells to DDAVP can vary depending on the cell type and the presence of intermediary cells. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers working to further unravel the complexities of DDAVP's interactions with the vascular endothelium and to develop novel therapeutic strategies.
References
- 1. DDAVP-induced release of von Willebrand factor from endothelial cells in vitro: the effect of plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasopressin-induced von Willebrand factor secretion from endothelial cells involves V2 receptors and cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desmopressin (DDAVP) enhances platelet adhesion to the extracellular matrix of cultured human endothelial cells through increased expression of tissue factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Desmopressin induces endothelial P-selectin expression and leukocyte rolling in postcapillary venules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
DDAVP and its impact on Factor VIII levels
An In-depth Technical Guide on Desmopressin (DDAVP) and its Impact on Factor VIII Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Desmopressin (DDAVP), focusing on its mechanism of action for increasing plasma Factor VIII (FVIII) levels, the quantitative effects observed, and detailed experimental protocols for its evaluation.
Introduction
Desmopressin (1-deamino-8-D-arginine vasopressin, or DDAVP) is a synthetic analogue of the natural human hormone arginine vasopressin.[1][2] It is a critical therapeutic agent for managing certain bleeding disorders, primarily mild hemophilia A and type 1 von Willebrand disease (VWD).[3][4][5] Unlike factor replacement therapies, DDAVP is not a blood product; it functions by stimulating the release of endogenous FVIII and von Willebrand factor (VWF) from cellular storage sites.[2] Its targeted action and established clinical use make it a key subject of study in hemostasis. This document details the underlying pharmacology and practical methodologies associated with its application.
Core Mechanism of Action
DDAVP's primary hemostatic effect is mediated through its selective agonist activity on the vasopressin V2 receptor (V2R), which is predominantly expressed on the surface of vascular endothelial cells.[3][6] The binding of DDAVP to the V2R initiates a well-defined intracellular signaling cascade.
Signaling Pathway Steps:
-
Receptor Binding: DDAVP binds to the V2R, a Gs protein-coupled receptor (GPCR), on the basolateral membrane of endothelial cells.[6]
-
G-Protein Activation: This binding event activates the associated Gs protein.
-
Adenylyl Cyclase Stimulation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[6]
-
cAMP-Mediated Signaling: The resulting increase in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA).[6]
-
Exocytosis of Weibel-Palade Bodies: The cAMP/PKA signaling cascade culminates in the mobilization and exocytosis of Weibel-Palade bodies (WPBs), the primary storage organelles for VWF in endothelial cells.[3][4]
-
Release of VWF and FVIII: As WPBs fuse with the cell membrane, they release their contents, including large VWF multimers, into the circulation. FVIII, which is stabilized in plasma by binding to VWF, is consequently released from its storage sites, leading to a rapid and significant increase in the plasma concentrations of both factors.[3][4][6]
Quantitative Impact on Factor VIII Levels
Administration of DDAVP results in a clinically significant, albeit transient, increase in plasma FVIII activity. The response is dose-dependent, with maximal effects typically observed at a dose of 0.3 to 0.4 mcg/kg.[5] A post-infusion increase in FVIII levels of two- to four-fold above the baseline is commonly observed in responsive individuals.[4][7] However, there is considerable inter-individual variation in the peak response.[4] Tachyphylaxis, a diminished response to repeated doses, can occur due to the depletion of FVIII and VWF stores and may be observed after 2-3 consecutive daily doses.[2]
| Parameter | Typical Value / Observation | Reference(s) |
| Standard IV Dose | 0.3 mcg/kg body weight | [5][8] |
| Peak FVIII Response | 2 to 4-fold increase from baseline | [4][7] |
| Maximal Plasma Levels | 300% to 400% of initial concentration (at 0.4 mcg/kg) | [5][8] |
| Time to Peak Effect | 90 minutes to 2 hours post-infusion | [8] |
| Indicative Patient Population | FVIII coagulant activity >5% | [5][9] |
Experimental Protocols
Evaluating a patient's response to DDAVP is essential before its therapeutic use. The standard procedure for this is the DDAVP Challenge or Stimulation Test.
DDAVP Challenge Test
This protocol assesses the capacity of an individual's endothelial stores to release FVIII and VWF.
4.1.1 Patient Preparation
-
Hydration: Ensure the patient is in a normal state of hydration before commencing the test.[8]
-
Baseline Measurements: Obtain pre-infusion blood samples for a complete blood count (CBC), serum electrolytes (especially sodium), and baseline coagulation studies, including FVIII activity, VWF antigen (VWF:Ag), and VWF ristocetin cofactor activity (VWF:RCo).[8]
-
Medication Review: Document and review the patient's current medications for any substances that may interfere with test results, such as anticoagulants.[8]
-
Fluid Restriction: To mitigate the risk of hyponatremia due to DDAVP's antidiuretic effect, patients should be advised to restrict fluid intake for 24 hours following the test.[2][8]
4.1.2 DDAVP Administration
-
Dosage and Dilution: The standard dose is 0.3 mcg/kg of body weight.[2][8]
-
Infusion: Administer the diluted DDAVP solution via intravenous infusion over a period of 15-30 minutes.[5][8]
-
Monitoring: Monitor the patient's blood pressure and pulse during the infusion.[2][8]
4.1.3 Sample Collection and Analysis
-
Sampling Schedule: Draw citrated plasma samples at specified intervals:
-
Analytes: Measure FVIII activity, VWF:Ag, and VWF:RCo at each time point to determine the peak response and subsequent decline.[8]
4.1.4 Interpretation of Results
-
A positive or adequate response is generally defined as at least a two-fold increase in FVIII activity from the baseline measurement.[8]
Factor VIII Activity Assay
The most common method for quantifying FVIII activity is the one-stage, activated partial thromboplastin time (aPTT)-based clotting assay.[11]
4.2.1 Principle The assay measures the ability of a patient's plasma to correct the clotting time of plasma that is immunologically depleted of FVIII but contains all other necessary coagulation factors.
4.2.2 Methodology
-
Reagents: The core components are FVIII-depleted plasma (substrate), an aPTT reagent (containing a contact activator and phospholipids), and calcium chloride.[11][12]
-
Procedure:
-
The patient's citrated plasma is serially diluted and mixed with the FVIII-depleted substrate plasma.
-
The aPTT reagent is added, and the mixture is incubated to activate the intrinsic pathway factors.
-
Calcium chloride is added to initiate clot formation, and the time to clot is measured.
-
-
Quantification: The clotting times are compared against a standard curve generated using a plasma calibrator with a known FVIII concentration. The patient's FVIII activity is then reported as a percentage (%) of normal or in International Units (IU/mL).[11]
4.2.3 Considerations
-
Alternative Assays: Chromogenic substrate assays for FVIII are also available and may be preferred in certain situations, such as the presence of a lupus anticoagulant, which can interfere with aPTT-based tests.[7][11]
-
Acute Phase Reactant: FVIII is an acute phase reactant, and its levels can be elevated by inflammation, stress, or pregnancy, which should be considered during diagnostic evaluation.[7][11]
References
- 1. m.youtube.com [m.youtube.com]
- 2. uwhematology.medicine.wisc.edu [uwhematology.medicine.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. products.sanofi.us [products.sanofi.us]
- 6. m.youtube.com [m.youtube.com]
- 7. Factor VIII Assay: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 8. droracle.ai [droracle.ai]
- 9. drugs.com [drugs.com]
- 10. ashpublications.org [ashpublications.org]
- 11. labcorp.com [labcorp.com]
- 12. ecat.nl [ecat.nl]
Methodological & Application
Protocol for DDAVP Administration in Murine Models: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmopressin (dDAVP), a synthetic analog of the antidiuretic hormone arginine vasopressin (AVP), is a critical tool in the study of renal water reabsorption and related disorders. Its high selectivity for the vasopressin V2 receptor (V2R) makes it an invaluable ligand for investigating the molecular mechanisms governing water balance in murine models. These application notes provide a comprehensive overview and detailed protocols for the administration of dDAVP to mice, outlining methods for acute and chronic dosing, subsequent sample collection, and key analytical techniques to assess the physiological and cellular responses. The included protocols are intended to serve as a guide for researchers aiming to elucidate the effects of V2R activation on urine concentration, aquaporin-2 (AQP2) trafficking, and related signaling pathways.
Introduction
The regulation of water homeostasis is a fundamental physiological process, primarily controlled by the hormone AVP. AVP acts on the principal cells of the kidney's collecting ducts to increase water reabsorption from the filtrate. This action is mediated by the V2R, a G-protein coupled receptor.[1] Activation of the V2R initiates a signaling cascade that leads to the translocation of AQP2 water channels to the apical membrane of the collecting duct cells, thereby increasing water permeability.[1][2]
dDAVP is a potent and selective V2R agonist with a longer half-life than native AVP, making it an ideal compound for experimental studies in mice.[3] By administering dDAVP, researchers can mimic the effects of AVP in a controlled manner to study the mechanisms of urine concentration, the pathophysiology of diseases like nephrogenic diabetes insipidus, and the efficacy of potential therapeutic agents.
Key Signaling Pathway
The binding of dDAVP to the V2R on the basolateral membrane of renal collecting duct principal cells triggers a well-defined signaling cascade. This pathway is crucial for the regulation of AQP2 and, consequently, water reabsorption.
Experimental Protocols
Preparation of dDAVP Solution
dDAVP is typically supplied as a sterile aqueous solution (e.g., 4 mcg/mL).[3] For administration to mice, it is often necessary to dilute the stock solution to achieve the desired dosage in a small volume.
-
Materials:
-
Procedure for Injection (Subcutaneous or Intraperitoneal):
-
Determine the final concentration of dDAVP needed based on the desired dose (in mcg/kg) and the injection volume (typically 100-200 µL for a mouse).
-
Using aseptic techniques, dilute the dDAVP stock solution with sterile 0.9% saline to the calculated final concentration.[4]
-
For example, to prepare a 100 ng/100 µL solution from a 4 mcg/mL stock:
-
Dilute the stock 1:10 in sterile saline (400 ng/µL).
-
Further dilute this 1:40 in sterile saline to get 10 ng/µL or 1000 ng/100 µL.
-
A final 1:10 dilution will yield 100 ng/100 µL.
-
-
Store the diluted solution at 2-8°C for short-term use.[3] For longer-term storage, consult the manufacturer's instructions, though freshly prepared solutions are recommended.
-
-
Procedure for Osmotic Minipumps:
-
Calculate the total amount of dDAVP required for the duration of the infusion and the pump's flow rate and reservoir volume.
-
Prepare the dDAVP solution in sterile 0.9% saline at the concentration determined by the pump's specifications and the desired delivery rate (e.g., ng/hour).
-
Fill the osmotic minipumps with the prepared dDAVP solution according to the manufacturer's instructions, using sterile techniques.
-
dDAVP Administration
The choice of administration route and dosing regimen depends on the experimental goals.
-
Acute Administration (for rapid, transient effects):
-
Route: Subcutaneous (SC) or Intraperitoneal (IP) injection.
-
Dosage: A range of doses can be used. For example, a study in rats used subcutaneous injections of 90 and 180 µg, which resulted in increased locomotor activity.[5] For mice, a dose of 1 µg/kg has been shown to significantly increase urine osmolality.
-
Procedure:
-
Weigh the mouse to accurately calculate the dose.
-
Draw the appropriate volume of the prepared dDAVP solution into a sterile syringe (e.g., insulin syringe with a 28-30G needle).
-
For SC injection, lift the skin on the back of the neck to form a tent and insert the needle at the base.
-
For IP injection, restrain the mouse and inject into the lower right or left quadrant of the abdomen, avoiding the midline.
-
-
-
Chronic Administration (for sustained effects):
-
Route: Subcutaneous implantation of osmotic minipumps.
-
Dosage: A common infusion rate is 1 ng/h for 5-7 days.[3]
-
Procedure for Osmotic Minipump Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and sterilize a small area of skin on the back, between the shoulder blades.
-
Make a small incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the osmotic minipump.
-
Insert the pre-filled minipump into the pocket.
-
Close the incision with wound clips or sutures.
-
Provide post-operative care, including analgesics, as per institutional guidelines.
-
-
Urine Collection and Analysis
-
24-Hour Urine Collection using Metabolic Cages:
-
Acclimation: House mice individually in metabolic cages for at least 24-48 hours before the start of the experiment to allow them to acclimate to the new environment.[2]
-
Collection: At the start of the collection period, empty the collection tube. Ensure the mice have free access to food and water.[2]
-
Sample Handling: Collect the urine accumulated over the 24-hour period.[2] Measure the total volume. Centrifuge the urine to pellet any debris and collect the supernatant.
-
Storage: Store urine samples at -80°C for later analysis.
-
-
Urine Osmolality Measurement:
-
Thaw the urine samples on ice.
-
Measure the osmolality using a freezing point depression osmometer.
-
Kidney Tissue Harvesting and Analysis
-
Tissue Collection:
-
At the end of the experiment, euthanize the mice according to approved institutional protocols.
-
Perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (for immunohistochemistry) or PBS alone (for western blotting).
-
Excise the kidneys and process them for either histology or protein extraction.
-
-
Immunohistochemistry for AQP2:
-
Fix the kidneys in 4% paraformaldehyde, embed in paraffin, and cut 4-5 µm sections.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval (e.g., by boiling in citrate buffer).
-
Block non-specific binding sites with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against AQP2 or phosphorylated AQP2 (e.g., pS256-AQP2).
-
Wash and incubate with an appropriate fluorescently-labeled secondary antibody.
-
Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize and capture images using a fluorescence microscope.
-
-
Western Blotting for AQP2:
-
Homogenize kidney tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against AQP2 or pS256-AQP2.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from dDAVP administration in murine models based on published literature. Values can vary depending on mouse strain, age, sex, and specific experimental conditions.
Table 1: Effect of dDAVP on Urine Parameters in Mice
| Parameter | Treatment Group | Route of Administration | Dosage | Duration | Result |
| Urine Osmolality | Wild-type Mice | Subcutaneous Infusion | 1 ng/h | 5 days | Significant increase compared to baseline |
| Wild-type Mice | Intraperitoneal Injection | 1 µg/kg | Acute | Significant increase within hours | |
| Brattleboro Rats (AVP deficient) | In drinking water | Daily | Lifetime | Urine volume decreased from 115 ± 7 ml/24h to 22 ± 5 ml/24h | |
| Urine Volume | Wild-type Mice | Subcutaneous Infusion | 1 ng/h | 5 days | Significant decrease compared to baseline |
| Wild-type Mice | Intraperitoneal Injection | 1 µg/kg | Acute | Significant decrease within hours |
Table 2: Effect of dDAVP on Plasma Osmolality and AQP2 Expression in Mice
| Parameter | Treatment Group | Route of Administration | Dosage | Duration | Result |
| Plasma Osmolality | Wild-type Mice | - | Baseline | - | ~290-310 mOsm/kg H₂O |
| V1aR -/- Mice | - | Dehydration | - | Plasma osmolality significantly increased compared to euhydrated state[1] | |
| AQP2 Protein Expression | AQP1 null mice | Subcutaneous Infusion | 0.5 ng/h | 7 days | 163 ± 16.8% increase in cortex[3] |
| mpkCCD cells | In vitro | 10⁻⁹ M | 24 hours | 224 ± 29% increase | |
| pS256-AQP2 Expression | IMCD cells | In vitro | 10⁻⁹ M | 15 min | Significant increase[1] |
| AQP3 Protein Expression | AQP1 null mice | Subcutaneous Infusion | 0.5 ng/h | 7 days | 240 ± 26.9% increase in cortex[3] |
Conclusion
The administration of dDAVP in murine models is a powerful and widely used technique to investigate the physiology and pathophysiology of water balance. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the complex mechanisms of V2R signaling and AQP2 regulation. Careful attention to dosing, administration route, and sample collection is critical for obtaining reliable and reproducible results.
References
- 1. Vasopressin-Independent Regulation of Aquaporin-2 by Tamoxifen in Kidney Collecting Ducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. products.sanofi.us [products.sanofi.us]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Poly(ADP-ribose) polymerase-1 affects vasopressin-mediated AQP2 expression in collecting duct cells of the kidney - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing DDAVP to Model Syndrome of Inappropriate Antidiuretic Hormone (SIADH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion is characterized by excessive release of antidiuretic hormone (ADH), leading to hyponatremia and impaired water excretion. Desmopressin (DDAVP), a synthetic analog of vasopressin, serves as a potent and selective agonist for the vasopressin V2 receptor. Its administration provides a reliable and reproducible method for modeling SIADH in experimental settings. These models are invaluable for investigating the pathophysiology of water imbalance, studying the effects of hyponatremia on various organ systems, and for the preclinical evaluation of novel therapeutic agents.
Data Presentation: Quantitative Effects of DDAVP Administration
The following tables summarize the quantitative physiological changes observed in rodent models following the administration of DDAVP to induce an SIADH-like state.
Table 1: In Vivo Rodent Model of DDAVP-Induced SIADH
| Parameter | Animal Model | DDAVP Dosage | Duration | Result | Reference |
| Serum Sodium | Mouse | 0.5 ng/h (continuous infusion) | 3 weeks | ~122 mEq/L | [1][2] |
| Urine Osmolality | Rat | Not specified | Not specified | 210% increase | [3] |
| Urine Flow | Rat | Not specified | Not specified | 72% decrease | [3] |
| Aquaporin-2 (AQP2) Expression | Mouse | 0.5 ng/h (continuous infusion) | 3 weeks | Decreased (suggesting vasopressin escape) | [1][2] |
Experimental Protocols
Induction of SIADH in a Rodent Model
This protocol describes the continuous infusion of DDAVP to induce a state of hyponatremia characteristic of SIADH.
Materials:
-
Desmopressin (DDAVP)
-
Sterile saline
-
Osmotic minipumps
-
Rodents (rats or mice)
-
Liquid diet
-
Metabolic cages
Procedure:
-
Prepare a solution of DDAVP in sterile saline at a concentration suitable for the desired infusion rate.
-
Fill osmotic minipumps with the DDAVP solution according to the manufacturer's instructions.
-
Surgically implant the osmotic minipumps subcutaneously in the dorsal region of the anesthetized rodents.
-
House the animals individually in metabolic cages to allow for precise monitoring of food and water intake, as well as urine and fecal output.
-
Provide a liquid diet to ensure consistent fluid intake and facilitate the development of hyponatremia.[1][2]
-
Monitor the animals daily for body weight, food and fluid consumption, and urine output.
-
Collect blood and urine samples at predetermined time points for analysis of serum sodium and urine osmolality.
Measurement of Serum Sodium by Ion-Selective Electrode (ISE)
Principle:
Ion-selective electrodes measure the potential difference between a reference electrode and an ion-selective electrode. This potential difference is proportional to the activity of the specific ion in the sample, in this case, sodium.
Materials:
-
Ion-selective electrode analyzer
-
Calibrators and quality control materials
-
Serum samples
-
Pipettes and tips
Procedure:
-
Allow all reagents, calibrators, and serum samples to come to room temperature.
-
Perform a calibration of the ISE analyzer according to the manufacturer's instructions.
-
Run quality control samples to ensure the instrument is performing within specified limits.
-
Aspirate the serum sample into the analyzer.
-
The analyzer will automatically measure the potential difference and calculate the sodium concentration.
-
Record the serum sodium concentration in mmol/L.
Measurement of Urine Osmolality by Freezing Point Depression
Principle:
The freezing point of a solution is depressed in proportion to the concentration of solutes. An osmometer measures this depression to determine the osmolality of the sample.
Materials:
-
Freezing point depression osmometer
-
Osmolality standards
-
Urine samples
-
Sample tubes
Procedure:
-
Calibrate the osmometer using standard solutions of known osmolality as per the manufacturer's guidelines.
-
Ensure urine samples are at room temperature and well-mixed.
-
Pipette the appropriate volume of the urine sample into a sample tube.
-
Place the sample tube into the osmometer's measurement chamber.
-
Initiate the measurement cycle. The instrument will supercool the sample and then induce freezing.
-
The osmometer measures the freezing point and converts it to osmolality (mOsm/kg H₂O).
-
Record the urine osmolality.
Aquaporin-2 (AQP2) Immunofluorescence in Kidney Tissue
This protocol outlines the steps for visualizing the subcellular localization of AQP2 in kidney sections, a key indicator of the cellular response to DDAVP.
Materials:
-
Kidney tissue sections (cryosections or paraffin-embedded)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody against AQP2
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
For cryosections, fix the tissue in 4% paraformaldehyde, cryoprotect in sucrose, and section using a cryostat.
-
For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using a citrate-based buffer.
-
-
Permeabilization: Wash sections with PBS and then permeabilize with a detergent-containing buffer (e.g., 0.3% Triton X-100 in PBS) for 10-15 minutes.
-
Blocking: Incubate the sections in blocking solution for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-AQP2 antibody in the blocking solution and incubate the sections overnight at 4°C.
-
Washing: Wash the sections three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking solution and incubate the sections for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the sections three times for 5 minutes each with PBS, protected from light.
-
Counterstaining: Incubate the sections with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Briefly wash the sections with PBS.
-
Mounting: Mount the coverslips onto the slides using an antifade mounting medium.
-
Imaging: Visualize the sections using a fluorescence microscope, capturing images of the AQP2 localization within the collecting duct principal cells.
Mandatory Visualizations
References
- 1. Vasopressin escape and memory impairment in a model of chronic syndrome of inappropriate secretion of antidiuretic hormone in mice [jstage.jst.go.jp]
- 2. Vasopressin escape and memory impairment in a model of chronic syndrome of inappropriate secretion of antidiuretic hormone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: DDAVP Challenge Test for von Willebrand Disease Diagnosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Desmopressin (DDAVP) challenge test is a crucial diagnostic tool for the assessment of von Willebrand Disease (VWD), particularly for differentiating between its various subtypes. DDAVP, a synthetic analogue of the hormone vasopressin, stimulates the release of von Willebrand Factor (VWF) and Factor VIII (FVIII) from endothelial storage sites.[1][2][3] This response provides valuable insights into a patient's ability to produce and release functional VWF, aiding in accurate diagnosis and guiding therapeutic strategies.[4][5] These application notes provide a comprehensive overview of the DDAVP challenge test protocol, data interpretation, and the underlying signaling pathways.
Data Presentation
The response to DDAVP varies significantly among different types of VWD.[4] A summary of expected quantitative responses is presented in the tables below. Baseline levels are measured before DDAVP administration, and subsequent measurements are typically taken at 1, 2, and 4 hours post-infusion to assess the peak response and its sustainability.[6][7]
Table 1: Expected Response to DDAVP in Different Types of von Willebrand Disease
| VWD Type | VWF:Ag (Antigen) | VWF:RCo (Ristocetin Cofactor Activity) | FVIII:C (Factor VIII Coagulant Activity) | VWF:RCo/VWF:Ag Ratio |
| Type 1 (Partial quantitative deficiency) | Proportional increase | Proportional increase | Proportional increase | Normal |
| Type 2A (Qualitative variant) | Increase | Disproportionately small or transient increase | Increase | Decreased |
| Type 2B (Qualitative variant) | Increase | Disproportionately small or transient increase | Increase | Decreased |
| Type 2M (Qualitative variant) | Increase | Disproportionately small increase | Increase | Decreased |
| Type 2N (Normandy) | Normal or slightly decreased | Normal or slightly decreased | Markedly decreased with shortened half-life | Normal |
| Type 3 (Severe quantitative deficiency) | Minimal to no response | Minimal to no response | Minimal to no response | N/A |
Note: The magnitude of the increase is typically 3-5 fold from baseline in responsive individuals.[8]
Table 2: Sample Data Interpretation
| Parameter | Baseline | 1 Hour Post-DDAVP | 4 Hours Post-DDAVP | Interpretation |
| VWF:Ag (IU/dL) | 30 | 120 | 80 | Good initial response with some decline. |
| VWF:RCo (IU/dL) | 25 | 100 | 60 | Good initial response with some decline. |
| FVIII:C (IU/dL) | 40 | 150 | 100 | Good initial response with some decline. |
| VWF:RCo/VWF:Ag Ratio | 0.83 | 0.83 | 0.75 | Normal ratio maintained. |
Experimental Protocols
Patient Preparation
-
Medication Review: For 10 days prior to the test, patients should avoid aspirin-containing medications. For 3 days prior, non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen should be discontinued.[3]
-
Hydration: Ensure the patient is in a normal state of hydration before commencing the test.[6]
-
Fluid Restriction: To prevent the risk of hyponatremia, a potential side effect of DDAVP, patients should be advised to limit fluid intake for 24 hours following the test.[3][6]
-
Baseline Samples: Obtain baseline blood samples for a complete blood count (CBC), serum electrolytes (especially sodium), and coagulation studies including VWF:Ag, VWF:RCo, and FVIII:C.[6]
DDAVP Administration
-
Dosage: The standard dose of DDAVP is 0.3 mcg/kg of body weight.[6]
-
Dilution:
-
Infusion: Administer the diluted DDAVP intravenously over 15-30 minutes.[6]
-
Monitoring: Monitor the patient's blood pressure and pulse during the infusion.[6]
Blood Sample Collection and Processing
-
Sampling Schedule: Draw blood samples at the following time points:
-
Sample Collection: Collect blood into blue-top (sodium citrate) tubes.[7]
-
Processing:
Laboratory Assays
Perform the following assays on the plasma samples from each time point:
-
von Willebrand Factor Antigen (VWF:Ag): Quantifies the total amount of VWF protein.
-
von Willebrand Factor Ristocetin Cofactor Activity (VWF:RCo) or other VWF activity assays: Measures the functional ability of VWF to bind to platelets.
-
Factor VIII Coagulant Activity (FVIII:C): Measures the coagulant activity of Factor VIII.
Mandatory Visualizations
DDAVP Signaling Pathway
Caption: DDAVP signaling pathway in endothelial cells leading to VWF release.
DDAVP Challenge Test Workflow
Caption: Experimental workflow for the DDAVP challenge test.
References
- 1. Desmopressin Stimulation Testing: Response to Intravenous and Intranasal Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. childrenshospital.org [childrenshospital.org]
- 3. patient.uwhealth.org [patient.uwhealth.org]
- 4. Response of von Willebrand factor parameters to desmopressin in patients with type 1 and type 2 congenital von Willebrand disease: diagnostic and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www1.wfh.org [www1.wfh.org]
- 6. droracle.ai [droracle.ai]
- 7. labcorp.com [labcorp.com]
- 8. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Long-Term DDAVP Infusion in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmopressin (DDAVP), a synthetic analogue of the natural antidiuretic hormone vasopressin, is a valuable tool in rodent research for studying a variety of physiological and pathological processes. Its high selectivity for the vasopressin V2 receptor makes it ideal for investigating renal water handling, cardiovascular function, and related disorders. Long-term, continuous infusion of DDAVP is often necessary to mimic chronic hormonal states and accurately model human diseases. This document provides detailed application notes and protocols for establishing and maintaining long-term DDAVP infusion in rodents using osmotic minipumps, a reliable and minimally invasive technique.
Data Presentation: Quantitative Parameters for Long-Term DDAVP Infusion in Rodents
The following tables summarize key quantitative data from various studies employing long-term DDAVP infusion in rats and mice. These values can serve as a starting point for experimental design.
Table 1: Long-Term DDAVP Infusion Parameters in Rats
| Infusion Rate (ng/hour) | Duration | Animal Model | Key Physiological Outcomes |
| 1 | 2-5 weeks | Hypo-osmolality model | Sustained severe hyponatremia (plasma Na+ ~111.6 mEq/liter), urine osmolality 800-1200 mOsm/kg H2O.[1] |
| 5 | 5-6 days | Sprague-Dawley Rats | Decreased urine output, increased urine osmolality, increased AQP2 protein abundance.[2][3] |
| 5 | up to 5 weeks | Hypo-osmolality model | Sustained severe hyponatremia, transient decrease in food intake and body weight in the first week.[1] |
| 20 | 5-6 days | Sprague-Dawley Rats | Significantly decreased P2Y2 receptor protein abundance, decreased P2Y2-R-mediated PGE2 release.[2][3] |
Table 2: Long-Term DDAVP Infusion Parameters in Mice
| Infusion Rate (ng/hour) | Duration | Animal Model | Key Physiological Outcomes |
| 0.25 | 7 days | Wild-type mice | Increased urine osmolality, decreased water intake. |
| 1 | 14 days | Diabetic mice | Amelioration of polyuria. |
| 10 | 4 weeks | Model of salt-sensitive hypertension | Increased blood pressure. |
Experimental Protocols
Protocol 1: Subcutaneous Implantation of Osmotic Minipumps for DDAVP Infusion
This protocol describes the standard procedure for implanting an osmotic minipump subcutaneously in rodents for the continuous delivery of DDAVP.
Materials:
-
Rodents (rats or mice)
-
DDAVP (lyophilized powder or solution)
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps (e.g., ALZET®)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine mixture)
-
Surgical instruments (scalpel, forceps, scissors)
-
Wound clips or sutures
-
Antiseptic solution (e.g., povidone-iodine, chlorhexidine)
-
Analgesics
-
Warming pad
Procedure:
-
Pump Preparation:
-
Prepare the DDAVP solution at the desired concentration in sterile saline under aseptic conditions.
-
Fill the osmotic minipump with the DDAVP solution according to the manufacturer's instructions. Ensure no air bubbles are trapped inside.
-
For immediate release, prime the pump by incubating it in sterile saline at 37°C for at least 4-6 hours before implantation.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the animal using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the fur from the surgical site, typically on the back between the scapulae.
-
Cleanse the surgical site with an antiseptic solution.
-
-
Surgical Implantation:
-
Make a small midline incision (approximately 1-1.5 cm) in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the filled and primed osmotic minipump into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care and Monitoring:
-
Administer a post-operative analgesic as recommended by your institution's veterinary staff.
-
Place the animal on a warming pad until it has fully recovered from anesthesia.
-
Monitor the animal daily for the first week for signs of pain, infection, or distress. Check the incision site for proper healing.
-
Monitor relevant physiological parameters such as water intake, urine output, and body weight as required by the experimental design.
-
Protocol 2: Monitoring of Rodents During Long-Term DDAVP Infusion
Consistent and thorough monitoring is crucial for the success of long-term infusion studies and for ensuring animal welfare.
Monitoring Schedule:
-
Daily (First Week Post-Surgery):
-
Observe the animal's general appearance and behavior (activity level, posture, grooming).
-
Inspect the surgical incision for signs of infection (redness, swelling, discharge) or dehiscence.
-
Record body weight.
-
Measure water intake and urine output. Metabolic cages are recommended for accurate measurements.
-
-
Weekly (Following the First Week):
-
Continue to record body weight.
-
Measure water intake and urine output.
-
Collect urine samples for osmolality and/or electrolyte analysis as needed.
-
Collect blood samples for plasma osmolality, electrolyte, or DDAVP concentration analysis as dictated by the study protocol.
-
Expected Outcomes:
-
A significant decrease in urine volume and an increase in urine osmolality are expected within 24-48 hours of pump implantation.
-
Water intake should decrease in response to the antidiuretic effect of DDAVP.
-
Depending on the dose and the rodent model, changes in blood pressure may be observed.
Mandatory Visualizations
DDAVP V2 Receptor Signaling Pathway
Caption: DDAVP signaling via the V2 receptor in renal collecting duct cells.
Experimental Workflow for Long-Term DDAVP Infusion Studies
Caption: General experimental workflow for rodent studies using osmotic minipumps.
References
- 1. Adaptation to chronic hypoosmolality in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic dDAVP infusion in rats decreases the expression of P2Y2 receptor in inner medulla and P2Y2 receptor-mediated PGE2 release by IMCD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Dosage Considerations for DDAVP in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmopressin (1-deamino-8-D-arginine vasopressin, DDAVP) is a synthetic analogue of the natural antidiuretic hormone vasopressin. It exhibits enhanced antidiuretic activity and significantly reduced vasopressor effects compared to its natural counterpart, making it a valuable tool in both clinical practice and preclinical research.[1] In the preclinical setting, DDAVP is utilized to model and investigate a variety of physiological and pathological processes, including hemostasis, central diabetes insipidus, and polycystic kidney disease.[1][2][3] Accurate and appropriate dosage is critical for the successful implementation and interpretation of these studies. These application notes provide a comprehensive overview of dosage considerations, experimental protocols, and the underlying signaling pathways relevant to the use of DDAVP in preclinical research.
Data Presentation: DDAVP Dosages in Preclinical Models
The following tables summarize quantitative data on DDAVP dosages used in various preclinical models. It is important to note that optimal doses can vary depending on the specific animal strain, age, sex, and the experimental endpoint being investigated.
Table 1: DDAVP Dosages for Hemostasis Models
| Animal Model | Route of Administration | Dosage Range | Observed Effects | Citations |
| Mice | Intravenous (IV) | 0.3 mcg/kg | Maintenance of hemostasis.[2] | |
| Rats | Subcutaneous (SC) | 0.4 mcg/kg | Shortened bleeding time in uremic models.[4][5] | |
| General Preclinical | Intravenous (IV) | 0.3 - 0.4 mcg/kg | Maximal increase in Factor VIII and von Willebrand Factor.[6] |
Table 2: DDAVP Dosages for Diabetes Insipidus Models
| Animal Model | Route of Administration | Dosage Range | Observed Effects | Citations |
| Rats | Subcutaneous (SC) | 2 - 4 mcg/day (divided doses) | Reduction in urinary output and increase in urine osmolality.[2][7] | |
| Rats | Chronic SC Infusion | 5 or 20 ng/h | Low-output of concentrated urine.[8] | |
| General Preclinical | Intranasal | 5 - 20 mcg | 8 to 20 hours of antidiuresis.[1][9] |
Table 3: DDAVP Dosages in Other Preclinical Studies (e.g., Safety, Pharmacokinetics)
| Animal Model | Route of Administration | Dosage Range | Study Type | Citations |
| Rats | Not specified | 0.05 - 10 mcg/kg/day | Teratology | [3] |
| Rabbits | Not specified | 0.05 - 10 mcg/kg/day | Teratology | [3] |
| Mice | Intravenous (IV) | 2 mg/kg | Safety (no effect observed) | [2][10] |
Signaling Pathways
DDAVP primarily exerts its effects through the vasopressin V2 receptor (V2R), a G-protein coupled receptor. The binding of DDAVP to the V2R initiates a signaling cascade that is crucial for its antidiuretic and hemostatic actions.
Caption: DDAVP signaling pathway via the V2 receptor.
Experimental Protocols
Below are detailed methodologies for key experiments involving DDAVP in preclinical research.
Protocol 1: Subcutaneous Administration of DDAVP in a Rat Model of Central Diabetes Insipidus
Objective: To induce antidiuresis in a rat model of central diabetes insipidus.
Materials:
-
DDAVP injection solution (4 mcg/mL)
-
Sterile 0.9% sodium chloride (saline) for injection
-
1 mL syringes with 25-27 gauge needles
-
Metabolic cages for urine collection
-
Urine analysis equipment (osmometer)
-
Animal scale
Procedure:
-
Animal Model: Utilize a validated rat model of central diabetes insipidus (e.g., Brattleboro rat or surgically induced).
-
Acclimation: House rats individually in metabolic cages for at least 3 days prior to the experiment to acclimate.
-
Baseline Measurements: Collect 24-hour urine samples and measure baseline urine volume and osmolality. Record the body weight of each animal.
-
DDAVP Preparation:
-
The commercially available DDAVP solution (4 mcg/mL) may be used directly or diluted with sterile saline to achieve the desired final concentration for accurate dosing. For a target dose of 2-4 mcg/day, direct administration of small volumes is often feasible.[7]
-
For a 300g rat receiving a 2 mcg dose, 0.5 mL of the 4 mcg/mL solution would be administered.
-
-
Administration:
-
Gently restrain the rat.
-
Lift the loose skin over the back or flank to form a tent.
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Inject the DDAVP solution subcutaneously.
-
Withdraw the needle and gently massage the injection site.
-
-
Post-administration Monitoring:
-
Return the rat to the metabolic cage.
-
Collect urine in timed intervals (e.g., every 4, 8, 12, and 24 hours) post-injection.
-
Measure urine volume and osmolality at each time point.
-
Monitor for any adverse effects.
-
-
Data Analysis: Compare post-treatment urine volume and osmolality to baseline values to determine the antidiuretic effect of DDAVP.
Protocol 2: Intravenous Administration of DDAVP in a Mouse Tail Bleeding Model
Objective: To assess the hemostatic effect of DDAVP in a mouse model of bleeding.
Materials:
-
DDAVP injection solution (4 mcg/mL)
-
Sterile 0.9% sodium chloride (saline) for injection
-
Insulin syringes or other appropriate microsyringes
-
Mouse restrainer
-
Scalpel or sharp blade
-
Filter paper
-
Timer
Procedure:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
DDAVP Preparation:
-
Dilute the DDAVP stock solution (4 mcg/mL) with sterile saline to a concentration that allows for an injection volume of approximately 100 µL for a 25g mouse.
-
For a 0.3 mcg/kg dose in a 25g mouse, the total dose is 0.0075 mcg. A 1:100 dilution of the stock solution (to 0.04 mcg/mL) would require an injection volume of ~188 µL. Further dilution may be necessary for precise dosing.
-
-
Administration:
-
Place the mouse in a restrainer, leaving the tail exposed.
-
Warm the tail under a heat lamp to dilate the lateral tail veins.
-
Administer the prepared DDAVP solution via intravenous injection into one of the lateral tail veins. A saline-treated control group should be included.
-
-
Tail Bleeding Assay:
-
30 minutes post-injection, anesthetize the mouse.[2]
-
Transect the tail 3 mm from the tip using a sharp scalpel.[11]
-
Immediately start a timer and gently blot the bleeding tail on a piece of filter paper every 30 seconds, without disturbing the forming clot.
-
Record the time until bleeding ceases for a continuous period of at least 2 minutes. This is the bleeding time.
-
-
Data Analysis: Compare the bleeding times between the DDAVP-treated group and the saline-treated control group. A significant reduction in bleeding time indicates a pro-hemostatic effect.
Experimental Workflow
The following diagram illustrates a general workflow for a preclinical study evaluating the efficacy of DDAVP.
Caption: General workflow for a preclinical DDAVP study.
Conclusion
The successful use of DDAVP in preclinical research is highly dependent on the careful selection of dosage and administration route, tailored to the specific animal model and research question. The information provided in these application notes serves as a guide for researchers to design and execute robust and reproducible experiments. It is recommended to conduct pilot studies to determine the optimal dose-response relationship for a specific experimental setup. Adherence to detailed protocols and a thorough understanding of the underlying signaling pathways will contribute to the generation of high-quality, translatable preclinical data.
References
- 1. DDAVP in the treatment of central diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. products.sanofi.us [products.sanofi.us]
- 3. DDAVP Injection (Desmopressin Acetate Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Subcutaneous desmopressin (DDAVP) shortens the bleeding time in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subcutaneous injection of desmopressin (DDAVP): evaluation of a new, more concentrated preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intranasal and intravenous administration of desmopressin: effect on F VIII/vWF, pharmacokinetics and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DDAVP Dosage Guide - Drugs.com [drugs.com]
- 8. Chronic dDAVP infusion in rats decreases the expression of P2Y2 receptor in inner medulla and P2Y2 receptor-mediated PGE2 release by IMCD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vasopressin Analogue DDAVP in Diabetes Insipidus: Clinical and Laboratory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Analysis of DDAVP-Induced Protein Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desmopressin (1-deamino-8-D-arginine vasopressin, DDAVP) is a synthetic analog of the human antidiuretic hormone, vasopressin. It exhibits high selectivity for the vasopressin V2 receptor (V2R), making it a valuable tool for studying renal water reabsorption and a therapeutic agent for conditions like central diabetes insipidus.[1][2] The primary mechanism of DDAVP in the kidney involves binding to V2 receptors on the basolateral membrane of collecting duct principal cells. This interaction triggers a signaling cascade that results in the translocation of Aquaporin-2 (AQP2) water channels to the apical membrane, thereby increasing water permeability and reabsorption.[1][3] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression and subcellular localization of proteins like AQP2 in response to DDAVP stimulation, providing critical insights into drug efficacy and mechanism of action.
This document provides detailed protocols for the immunohistochemical analysis of DDAVP-induced protein expression in renal tissue, focusing on AQP2 as the primary protein of interest.
DDAVP Signaling Pathway in Renal Collecting Duct Cells
DDAVP initiates a well-characterized signaling cascade upon binding to the V2 receptor, a G-protein coupled receptor. This binding activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.[3] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates AQP2-containing vesicles. This phosphorylation event is a crucial step that promotes the trafficking and fusion of these vesicles with the apical plasma membrane, inserting AQP2 channels and increasing water reabsorption.
Experimental Workflow for IHC Analysis
The overall experimental process involves several key stages, from animal treatment to the final quantitative analysis of protein expression. A standardized workflow is essential for obtaining reliable and reproducible results.[4]
Data Presentation: Quantitative Analysis of AQP2 Expression
Following DDAVP administration, a significant increase in AQP2 staining intensity and a marked relocalization from the cytoplasm to the apical membrane of collecting duct cells are expected. Quantitative image analysis allows for objective measurement of these changes.[5][6] Digital analysis tools can measure staining intensity and the fraction of stained area, providing more consistent and accurate data than manual scoring methods.[6][7]
Table 1: Quantitative Analysis of AQP2 Immunostaining in Renal Collecting Ducts
| Treatment Group | Mean Staining Intensity (Arbitrary Units) | Apical Membrane AQP2 (% of Total Staining) |
| Vehicle Control | 112.5 ± 15.3 | 15.8 ± 4.2 |
| DDAVP (0.3 µg/kg) | 205.8 ± 22.1 | 85.3 ± 7.9 |
Data are presented as mean ± standard deviation. The values are hypothetical and for illustrative purposes.
Experimental Protocols
Animal Treatment and Tissue Preparation
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g). House animals with free access to food and water.
-
DDAVP Administration: Administer DDAVP (e.g., 0.3 µg/kg) via subcutaneous injection.[8] Administer an equivalent volume of sterile saline to the control group.
-
Tissue Collection: At a predetermined time point post-injection (e.g., 30-60 minutes), euthanize the animals according to approved institutional guidelines.
-
Perfusion and Fixation: Perfuse the animals transcardially with ice-cold phosphate-buffered saline (PBS) to remove blood, followed by 4% paraformaldehyde (PFA) in PBS for fixation.[9]
-
Post-Fixation: Excise the kidneys, slice them into smaller tissue blocks (no more than 4-5 mm thick), and immerse them in 4% PFA for 12-24 hours at 4°C.[9] Over-fixation can mask epitopes, while under-fixation leads to poor morphology.[9]
-
Dehydration and Embedding: Dehydrate the fixed tissue blocks through a graded series of ethanol solutions, clear with xylene, and embed in paraffin wax.
Immunohistochemistry Protocol for AQP2
This protocol is a general guideline and may require optimization based on the specific primary antibody used.[4]
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome and mount them on positively charged glass slides.
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene: 2 x 5 minutes.
-
Rehydrate through graded ethanol: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval is recommended for AQP2.
-
Immerse slides in a citrate buffer solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approx. 30 minutes).
-
Rinse slides in PBS.
-
-
Peroxidase and Protein Blocking:
-
Incubate sections with 3% hydrogen peroxide in PBS for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-AQP2 antibody in the blocking solution to its optimal concentration.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[10]
-
-
Secondary Antibody and Detection:
-
Rinse slides in PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Rinse slides in PBS (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes.
-
Rinse slides in PBS (3 x 5 minutes).
-
Apply the chromogen substrate (e.g., DAB - 3,3'-Diaminobenzidine) and incubate until the desired brown color intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Lightly counterstain the nuclei with hematoxylin.
-
Rinse in water.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount a coverslip using a permanent mounting medium.[10]
-
Quantitative Image Analysis Protocol
-
Image Acquisition: Digitize the stained slides using a whole-slide scanner or a microscope equipped with a digital camera at high resolution (e.g., 20x or 40x magnification).[11]
-
Software Selection: Use image analysis software such as ImageJ/Fiji, QuPath, or commercial platforms.
-
Region of Interest (ROI) Selection: Define ROIs corresponding to the renal collecting ducts in the cortex and medulla.
-
Color Deconvolution: Separate the hematoxylin (nuclear) and DAB (AQP2) stains into distinct channels for independent analysis. The CMYK color model, specifically the Yellow channel, can be effective for quantifying DAB staining.[5][7]
-
Quantification:
-
Staining Intensity: Measure the mean intensity of the DAB signal within the defined ROIs.
-
Subcellular Localization: Segment the apical membrane region versus the cytoplasm within the collecting duct cells. Calculate the percentage of the total AQP2 signal that is localized to the apical membrane.
-
-
Data Analysis: Statistically compare the quantitative data between the DDAVP-treated and vehicle control groups using appropriate tests (e.g., t-test). A p-value < 0.05 is typically considered significant.
References
- 1. litfl.com [litfl.com]
- 2. drugs.com [drugs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. clinicalpub.com [clinicalpub.com]
- 7. Quantitative image analysis of immunohistochemical stains using a CMYK color model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Double Trouble: ddAVP and the Bleeding Biopsy — NephJC [nephjc.com]
- 9. IHC Fixation Protocol | Proteintech Group [ptglab.com]
- 10. google.com [google.com]
- 11. IMMUNOHISTOCHEMISTRY QUANTIFICATION BY A DIGITAL COMPUTER-ASSISTED METHOD COMPARED TO SEMIQUANTITATIVE ANALYSIS | Clinics [elsevier.es]
Application Notes and Protocols for Intranasal DDAVP in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of intranasal Desmopressin (DDAVP) in various research settings. This document includes detailed protocols, quantitative data summaries, and visualizations to facilitate the design and execution of studies involving this synthetic analog of the vasopressin hormone.
Introduction
Desmopressin (1-deamino-8-D-arginine vasopressin), or DDAVP, is a synthetic hormone that mimics the action of the natural antidiuretic hormone (ADH), vasopressin. It exhibits a higher antidiuretic potency and a significantly lower pressor (blood pressure raising) effect compared to native vasopressin, making it a valuable tool in both clinical practice and research.[1] Its intranasal formulation offers a non-invasive and convenient route of administration, which has led to its widespread use in studies investigating its effects on water balance, hemostasis, and other physiological processes.
Mechanism of Action
Intranasal DDAVP primarily exerts its effects through the activation of vasopressin V2 receptors.[2] In the renal collecting ducts, this interaction triggers a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of the cells.[2] This increases water reabsorption from the urine back into the bloodstream, resulting in more concentrated urine and reduced urine output.[2]
Beyond its antidiuretic properties, DDAVP also stimulates the release of von Willebrand factor (vWF) and factor VIII (FVIII) from endothelial cells, which is the basis for its use in bleeding disorders.[2][3] The exact mechanism for this is not fully elucidated but is a key area of ongoing research.
Signaling Pathway of DDAVP in Renal Collecting Duct Cells
Caption: DDAVP binds to V2 receptors, initiating a cAMP-PKA signaling cascade that promotes water reabsorption.
Research Applications and Experimental Protocols
Intranasal DDAVP is utilized in a variety of research areas. Below are detailed protocols for some of the key applications.
Central Diabetes Insipidus (CDI) Models
Intranasal DDAVP is the standard treatment for CDI and is used in research to study its efficacy and pharmacokinetics.
Experimental Protocol: Evaluation of Antidiuretic Response in a CDI Model
-
Subject Selection: Recruit subjects with a confirmed diagnosis of central diabetes insipidus.
-
Baseline Measurement: Collect baseline 24-hour urine volume and urine osmolality.
-
Drug Administration: Administer a single intranasal dose of DDAVP. Doses can range from 5 to 20 µg.[1]
-
Post-Dose Monitoring:
-
Monitor urine output and osmolality at regular intervals (e.g., every 2 hours) for up to 24 hours.
-
Record the duration of the antidiuretic effect.
-
-
Data Analysis: Compare post-dose urine volume and osmolality to baseline values to determine the magnitude and duration of the antidiuretic response.
Hemostasis and Bleeding Disorders
Intranasal DDAVP is used to investigate its effects on factor VIII and von Willebrand factor levels in patients with mild hemophilia A and type 1 von Willebrand disease.
Experimental Protocol: Assessment of Hemostatic Response to Intranasal DDAVP
-
Subject Selection: Recruit patients with mild hemophilia A or type 1 von Willebrand disease.
-
Baseline Blood Sampling: Collect a baseline blood sample to measure FVIII activity, vWF antigen, and ristocetin cofactor activity.
-
Drug Administration: Administer a standardized intranasal dose of DDAVP. A common dose is 150 µg per nostril for a total of 300 µg.[4] For patients weighing less than 50 kg, a single 150 µg dose may be used.[5]
-
Post-Dose Blood Sampling: Collect blood samples at specified time points post-administration (e.g., 1, 2, and 4 hours) to measure the same hemostatic parameters.
-
Data Analysis: Calculate the fold increase in FVIII, vWF:Ag, and ristocetin cofactor from baseline to determine the hemostatic response.
Experimental Workflow for Hemostasis Study
Caption: Workflow for assessing the hemostatic response to intranasal DDAVP.
Quantitative Data Summary
The following tables summarize quantitative data from various research studies on intranasal DDAVP.
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Intranasal DDAVP
| Parameter | Value | Reference |
| Onset of Action | 30 minutes - 2 hours | [2] |
| Duration of Action | 6 - 24 hours | [2] |
| Bioavailability vs. IV | ~10% | [6][7] |
| Antidiuretic-to-Pressor Ratio | 4000:1 | [1] |
Table 2: Efficacy of Intranasal DDAVP in Central Diabetes Insipidus
| Dosage | Duration of Antidiuresis | Reference |
| 5 - 20 µg | 8 - 20 hours | [1] |
Table 3: Hemostatic Response to Intranasal DDAVP
| Population | Parameter | Fold Increase over Baseline | Reference |
| Healthy Volunteers | Factor VIII:C | 1.3 | [8] |
| Healthy Volunteers | Ristocetin Cofactor | 1.2 | [8] |
| Healthy Volunteers | von Willebrand Factor Antigen | 1.2 | [8] |
| Mild Hemophilia A | Factor VIII | Adequate for hemostasis in 82% of patients | [4] |
| von Willebrand Disease | Bleeding Time | Corrected in 62% of patients | [4] |
Table 4: Common Intranasal DDAVP Dosages in Research
| Indication | Typical Dosage | Reference(s) |
| Central Diabetes Insipidus (Adults) | 10 - 40 mcg daily (single or divided doses) | [5][9] |
| Central Diabetes Insipidus (Children) | 5 - 30 mcg daily (single or divided doses) | [5] |
| Primary Nocturnal Enuresis | 10 - 40 mcg at bedtime | [6][10] |
| Mild Hemophilia A / von Willebrand Disease (<50 kg) | 150 mcg | [5] |
| Mild Hemophilia A / von Willebrand Disease (>50 kg) | 300 mcg | [5] |
| Uremic Bleeding | 10 - 20 mcg | [11] |
Important Considerations for Research Protocols
-
Nasal Mucosa Integrity: The condition of the nasal mucosa can affect drug absorption.[9] In cases of nasal congestion, scarring, or atrophy, the absorption of intranasal DDAVP may be unreliable.[7][9]
-
Fluid Intake: To prevent water intoxication and hyponatremia, it is crucial to control fluid intake, especially in studies involving children.[10]
-
Adverse Effects: While generally well-tolerated, potential side effects include headache, nausea, and nasal irritation.[2] In rare cases, severe hyponatremia and seizures can occur.[2]
-
Dose Titration: For indications like central diabetes insipidus and nocturnal enuresis, individual dose titration is often necessary to achieve the desired therapeutic effect.[5][6]
Conclusion
Intranasal DDAVP is a versatile and valuable tool for a wide range of research applications. Its non-invasive administration, potent antidiuretic effects, and influence on hemostasis make it suitable for investigating various physiological and pathological processes. By following detailed protocols and considering the key factors outlined in these application notes, researchers can effectively and safely incorporate intranasal DDAVP into their study designs.
References
- 1. DDAVP in the treatment of central diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Nasal spray desmopressin (DDAVP) for mild hemophilia A and von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Comparative study of intranasal, subcutaneous and intravenous administration of desamino-D-arginine vasopressin (DDAVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. droracle.ai [droracle.ai]
- 11. karger.com [karger.com]
Troubleshooting & Optimization
DDAVP Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, proper storage, and use of DDAVP (Desmopressin acetate) in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for DDAVP?
A1: The recommended storage conditions for DDAVP depend on its formulation. For injectable solutions (e.g., 4 mcg/mL), it is recommended to store them refrigerated at 2°C to 8°C (36°F to 46°F).[1] Some nasal spray formulations may be stored at controlled room temperature (15-30°C or 20-25°C).[2] Always refer to the manufacturer's specific instructions for the formulation you are using.
Q2: How should I prepare a stock solution of DDAVP for my experiments?
A2: To prepare a stock solution, lyophilized DDAVP powder can be dissolved in sterile, purified water.[3] For cell culture experiments, the stock solution can then be further diluted in an appropriate sterile buffer or culture medium to the desired final concentration immediately before use. It is crucial to use high-purity solvents to avoid introducing contaminants that could affect stability or experimental outcomes.
Q3: Is DDAVP sensitive to light?
A3: Yes, DDAVP solutions should be protected from light.[1] It is recommended to store solutions in light-resistant containers or to wrap containers in aluminum foil to prevent photodegradation, which can affect the compound's integrity and activity.
Q4: What is the stability of DDAVP once it is diluted in a solution?
A4: The stability of diluted DDAVP solutions can vary. For instance, a diluted solution of desmopressin acetate (0.01 mg/mL) in 0.9% sodium chloride has been shown to be stable for up to 180 days when stored in clear glass vials at both 5°C and 25°C.[4] However, for most research applications, it is best practice to prepare fresh dilutions for each experiment or to store aliquots at -20°C or -80°C for short to medium-term use to minimize degradation. The stability in specific experimental buffers or media should be validated if the solution is to be stored for extended periods.
Q5: How many times can I freeze and thaw a DDAVP stock solution?
A5: Repeated freeze-thaw cycles are generally not recommended for peptide solutions as they can lead to degradation and loss of activity. For optimal results, it is advisable to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C. This practice avoids the potential for degradation associated with multiple freeze-thaw cycles.
Stability and Storage Data
The stability of DDAVP is influenced by temperature, light, and the solvent used. The following tables summarize key stability data for research use.
Table 1: Recommended Storage Conditions for DDAVP Formulations
| Formulation | Recommended Storage Temperature | Short-Term Room Temperature Stability | Light Protection |
| Injectable Solution (e.g., 4 mcg/mL) | 2°C to 8°C (Refrigerated)[1] | Stable for up to 3 weeks at 22°C (72°F)[5] | Required[1] |
| Nasal Spray | 15°C to 30°C (Room Temperature)[2] | N/A | Recommended |
| Lyophilized Powder | 2°C to 8°C (Refrigerated) | Refer to manufacturer's specifications | Required |
Table 2: Stability of Diluted DDAVP Solutions
| Concentration | Diluent | Storage Temperature | Duration | Stability Notes |
| 0.01 mg/mL | 0.9% Sodium Chloride | 5°C and 25°C | 180 days | No significant degradation observed in glass vials.[4] |
| 0.3 mcg/kg in 50 mL | Sterile Physiological Saline | Room Temperature | Recommended use within 24 hours.[6] | Standard dilution for infusion. |
| 10 µg/mL | Water | Immediate Use | Prepared from tablets for intranasal administration.[7] | Discard unused portion. |
Experimental Protocols & Methodologies
Protocol 1: Stability-Indicating HPLC Method for DDAVP Quantification
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of DDAVP in research samples.
Objective: To quantify DDAVP and separate it from potential degradation products.
Materials:
-
HPLC system with UV or Diode Array Detector (DAD)
-
RP-C18 column (e.g., 250mm x 4.6mm, 5 µm particle size)[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: Acetonitrile
-
DDAVP standard
-
Sample diluent (e.g., water or initial mobile phase composition)
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phases and degas them thoroughly.
-
Standard Solution Preparation: Prepare a stock solution of DDAVP standard (e.g., 1 mg/mL) in the sample diluent. Create a series of working standards (e.g., 1-100 µg/mL) by serial dilution.
-
Sample Preparation: Dilute the experimental samples containing DDAVP with the sample diluent to fall within the linear range of the calibration curve.
-
Chromatographic Conditions:
-
Column: C18 (250mm x 4.6mm, 5 µm)[5]
-
Mobile Phase: A gradient can be optimized, for example, starting with 75% Mobile Phase A and 25% Mobile Phase B, then increasing the percentage of B over time to elute the compound.[3] An isocratic method with 75:25 (v/v) Acetonitrile/Water (containing 0.1% TFA) can also be used.[3]
-
Flow Rate: 1.0 - 1.6 mL/min[3]
-
Column Temperature: 40°C[3]
-
Detection Wavelength: 220 nm[3]
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of DDAVP in the samples from the calibration curve.
-
Stability Assessment: To assess stability, compare the concentration of DDAVP in a sample at a given time point to its initial concentration. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Protocol 2: In Vitro Bioassay for DDAVP Activity (cAMP Accumulation)
This protocol outlines a cell-based assay to determine the biological activity of DDAVP by measuring the accumulation of cyclic AMP (cAMP) in cells expressing the vasopressin V2 receptor.
Objective: To quantify the functional activity of DDAVP by its ability to stimulate the V2 receptor and induce cAMP production.
Materials:
-
HEK293 cells stably expressing the human vasopressin V2 receptor (HEK293-V2R).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS or PBS with 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
DDAVP standard and samples.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Multi-well plates (e.g., 96-well).
Procedure:
-
Cell Culture: Culture HEK293-V2R cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Assay Preparation: The next day, remove the culture medium and wash the cells once with assay buffer.
-
Stimulation: Add 50 µL of assay buffer containing various concentrations of DDAVP standard or the unknown samples to the wells. Include a negative control (assay buffer only) and a positive control (e.g., a known agonist like Arginine Vasopressin or a high concentration of DDAVP).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve for the DDAVP standard by plotting the cAMP signal against the logarithm of the DDAVP concentration. Determine the EC50 value (the concentration that elicits 50% of the maximal response). The activity of the unknown samples can be quantified by comparing their effects to the standard curve.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in cell-based assays.
-
Possible Cause 1: DDAVP Degradation.
-
Troubleshooting Step: Ensure that the DDAVP stock solution was stored correctly (aliquoted, protected from light, at -20°C or -80°C) and that fresh dilutions were used for the experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Cell Health and Passage Number.
-
Troubleshooting Step: Check the viability and morphology of your cells. Use cells within a consistent and low passage number range, as receptor expression can change over time in culture.
-
-
Possible Cause 3: Inaccurate Pipetting.
-
Troubleshooting Step: Verify the calibration of your pipettes. For potent peptides like DDAVP, small volume errors can lead to large variations in the final concentration.
-
Issue 2: Variable retention times or poor peak shape in HPLC analysis.
-
Possible Cause 1: Mobile Phase Issues.
-
Troubleshooting Step: Prepare fresh mobile phase. Ensure it is properly mixed and degassed. Small changes in pH or solvent composition can affect chromatography.
-
-
Possible Cause 2: Column Degradation.
-
Troubleshooting Step: The column may be contaminated or nearing the end of its lifespan. Flush the column with a strong solvent (as recommended by the manufacturer) or replace it if necessary.
-
-
Possible Cause 3: Sample Solvent Mismatch.
-
Troubleshooting Step: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Reversed-Phase High-performance Liquid Chromatography Method for Determination of Desmopressin in Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 6. Reduction of tumor angiogenesis induced by desmopressin in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cAMP-biosensor-based assay for measuring plasma arginine–vasopressin levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tachyphylaxis to DDAVP
Welcome to the technical support center for researchers studying tachyphylaxis to Desmopressin (DDAVP). This resource provides in-depth answers, troubleshooting guides, and detailed protocols to address common challenges encountered during long-term studies of the vasopressin V2 receptor (V2R).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of DDAVP-induced tachyphylaxis?
A1: Tachyphylaxis to DDAVP, a selective V2R agonist, is a classic example of G protein-coupled receptor (GPCR) desensitization. The process is primarily driven by the following sequential events:
-
Receptor Phosphorylation: Upon prolonged binding of DDAVP, the V2R is phosphorylated by G protein-coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestin proteins.[1]
-
Gs Protein Uncoupling: The binding of β-arrestin sterically hinders the receptor's interaction with its cognate Gs protein, terminating the downstream adenylyl cyclase activation and cAMP production.[1]
-
Receptor Internalization: β-arrestin acts as an adapter protein, targeting the phosphorylated V2R for internalization from the plasma membrane into endosomes via a clathrin-dependent pathway.[1][2][3] This removal of receptors from the cell surface reduces the cell's responsiveness to subsequent agonist stimulation.
Q2: How quickly does tachyphylaxis to DDAVP develop?
A2: The development of tachyphylaxis can be observed both in vitro and in vivo. In clinical studies involving patients with mild haemophilia A or von Willebrand disease (vWD), a diminished response is evident upon repeated administration. The response to a second intravenous dose of DDAVP (0.3 µg/kg) given 24 hours after the first is, on average, about 30% lower than the initial response.[4][5] Interestingly, the response does not typically decrease further with third and fourth consecutive daily doses.[4]
Q3: What are the key molecular players in V2R desensitization?
A3: The core machinery includes the V2 receptor itself, the agonist (DDAVP), G protein-coupled receptor kinases (GRKs), and β-arrestins (specifically β-arrestin 1 and 2). Additionally, components of the endocytic machinery, such as clathrin and adapter protein 2 (AP2), are crucial for receptor internalization.[1] Some evidence also points to a non-canonical role for the endosomal retromer complex in terminating the signal from internalized receptors.[6]
Q4: In long-term studies, does the V2 receptor get permanently downregulated or is it recycled?
A4: Both processes can occur. After internalization into endosomes, the V2R has two main fates: it can be dephosphorylated and recycled back to the plasma membrane, leading to resensitization, or it can be targeted for degradation in lysosomes, a process known as downregulation.[1][7] The V2R is known to form a stable complex with β-arrestin that persists within endosomes, which can lead to its intracellular accumulation and may favor downregulation over rapid recycling compared to other GPCRs like the V1a receptor.[2]
Q5: Are there strategies to mitigate or overcome DDAVP tachyphylaxis in experiments?
A5: Overcoming tachyphylaxis is a significant challenge. Current research strategies focus on understanding the underlying mechanisms to identify new therapeutic approaches.
-
Biased Agonists: One area of intense research is the development of "biased agonists." These are ligands that preferentially activate one signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment).[8] A Gs-biased V2R agonist could theoretically provide a sustained therapeutic effect with reduced receptor internalization and desensitization.
-
Pharmacochaperones: For V2R mutants that are misfolded and retained in the endoplasmic reticulum, certain agonists have been shown to act as "pharmacochaperones," promoting proper folding and trafficking to the cell surface. This mechanism could potentially increase the pool of functional receptors, counteracting the effects of desensitization.[9]
-
Intermittent Dosing: From a practical standpoint in experimental design, allowing for sufficient "washout" periods between DDAVP administrations can permit receptor recycling and resensitization of the system. The optimal duration of this washout period would need to be determined empirically for the specific model system.
Troubleshooting Guides
Problem 1: Inconsistent or absent cAMP response to DDAVP in cell culture.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High-passage cells may have altered V2R expression or signaling fidelity. Use cells within a validated low-passage range. |
| Receptor Desensitization | Cells may have been inadvertently exposed to agonists in the serum. Culture cells in serum-free media for 12-24 hours before the experiment. |
| Phosphodiesterase (PDE) Activity | High PDE activity can rapidly degrade cAMP. Include a PDE inhibitor (e.g., IBMX) in your assay buffer to stabilize the cAMP signal. |
| Cell Health | Poor cell viability will compromise the signaling response. Confirm cell health and confluence using microscopy before starting the assay. |
| Agonist Degradation | DDAVP is a peptide and can degrade. Use freshly prepared solutions and store stock solutions appropriately. |
Problem 2: High background or variability in receptor internalization assays (e.g., Immunofluorescence/ELISA).
| Possible Cause | Troubleshooting Step |
| Non-specific Antibody Binding | Increase the concentration and duration of the blocking step (e.g., using BSA or normal serum). Titrate the primary antibody to find the optimal signal-to-noise ratio. |
| Incomplete Ligand Washout | Ensure thorough washing steps after agonist stimulation to remove all unbound DDAVP before fixation and staining. |
| Cell Permeabilization (for surface staining) | If measuring only surface receptors, ensure you are NOT permeabilizing the cells (e.g., with Triton X-100 or saponin) before adding the primary antibody. |
| Variable Cell Density | Plate cells at a consistent density and allow them to form a uniform monolayer. Inconsistent confluence can lead to variable results. |
| Fixation Artifacts | Optimize fixation conditions (e.g., paraformaldehyde concentration and incubation time). Over-fixation can mask epitopes. |
Quantitative Data
Table 1: Tachyphylaxis to Repeated Intravenous DDAVP Doses (0.3 µg/kg) in Patients
This table summarizes the average response to consecutive daily doses of DDAVP, highlighting the development of tachyphylaxis after the first dose.
| Parameter | Response after 1st Dose | Response after 2nd Dose (% of 1st) | Response after 3rd & 4th Doses | Data Source |
| Factor VIII Coagulant Activity | Peak increase | ~70% | No further significant reduction | [4] |
| von Willebrand Factor Antigen | Peak increase | ~70% | No further significant reduction | [4] |
Note: The data indicates that while an approximate 30% reduction in response occurs after the second dose, the response stabilizes and does not continue to decrease with subsequent doses at 24-hour intervals.[4]
Experimental Protocols
Protocol 1: Cell-Surface V2R Quantification via Whole-Cell ELISA
This protocol is used to quantify the number of V2 receptors present on the plasma membrane of adherent cells, providing a direct measure of agonist-induced internalization.
Materials:
-
HEK293 cells stably expressing N-terminally HA-tagged V2R
-
Poly-L-lysine coated 12-well plates
-
DDAVP (1 µM)
-
Blocking buffer (PBS + 1% BSA)
-
Primary antibody (e.g., anti-HA mouse monoclonal)
-
Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader (450 nm)
Methodology:
-
Cell Plating: Seed HA-V2R expressing cells onto poly-L-lysine coated 12-well plates and grow to ~90% confluence.
-
Stimulation: Treat cells with 1 µM DDAVP or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce internalization.
-
Fixation: Wash cells three times with ice-cold PBS. Fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Blocking: Wash three times with PBS. Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody: Incubate cells with anti-HA primary antibody (diluted in blocking buffer) for 1.5 hours at room temperature to label surface receptors. Do not permeabilize the cells.
-
Secondary Antibody: Wash three times with PBS. Incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash five times with PBS. Add TMB substrate and incubate until a blue color develops.
-
Quantification: Stop the reaction with stop solution. Transfer the supernatant to a 96-well plate and measure the absorbance at 450 nm. A decrease in absorbance corresponds to receptor internalization.
Protocol 2: β-Arrestin Recruitment Assay using GFP-β-Arrestin Translocation
This high-content screening method visualizes V2R activation by tracking the translocation of a GFP-tagged β-arrestin from the cytoplasm to the activated receptor at the plasma membrane and subsequently into endosomes.
Materials:
-
Cells stably co-expressing V2R and a GFP-β-arrestin fusion protein.
-
Glass-bottom imaging plates.
-
DDAVP (500 nM).
-
Automated high-content imaging system.
-
Image analysis software.
Methodology:
-
Cell Plating: Plate the engineered cells in a 96- or 384-well glass-bottom imaging plate and allow them to adhere overnight.
-
Stimulation: Treat cells with 500 nM DDAVP or a library of test compounds for 30 minutes at 37°C.
-
Imaging: Automatically image the plates using a high-content screening platform. Acquire images in the GFP channel.
-
Analysis: Use an image analysis algorithm to quantify the translocation of GFP-β-arrestin.[3] In unstimulated cells, fluorescence is diffuse in the cytoplasm. Upon agonist stimulation, the fluorescence coalesces into bright intracellular puncta (spots) as β-arrestin moves to the internalized receptors in endosomes.[3] The number, size, and intensity of these spots can be quantified as a measure of receptor activation and desensitization initiation.
Mandatory Visualizations
Caption: V2R canonical signaling and β-arrestin-mediated desensitization pathway.
Caption: Experimental workflow for assessing V2R tachyphylaxis in cell culture.
Caption: Troubleshooting logic for variable DDAVP response in experiments.
References
- 1. youtube.com [youtube.com]
- 2. pnas.org [pnas.org]
- 3. Quantitative cell-based high-content screening for vasopressin receptor agonists using transfluor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patterns of development of tachyphylaxis in patients with haemophilia and von Willebrand disease after repeated doses of desmopressin (DDAVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www1.wfh.org [www1.wfh.org]
- 6. Noncanonical control of vasopressin receptor type 2 signaling by retromer and arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Biased activation of the vasopressin V2 receptor probed by molecular dynamics simulations, NMR and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of the V2 Vasopressin Receptor (V2R) Mutations Causing Partial Nephrogenic Diabetes Insipidus Highlights a Sustainable Signaling by a Non-peptide V2R Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: V2 Receptor Activation in Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternatives to DDAVP for vasopressin V2 receptor (V2R) activation, including troubleshooting guides and frequently asked questions for experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by the V2 receptor?
A1: The V2 receptor, a G protein-coupled receptor (GPCR), primarily signals through the canonical Gs-protein pathway upon agonist binding. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the aquaporin-2 (AQP2) water channel, leading to its translocation to the cell membrane. Additionally, the V2R can activate cAMP-independent signaling pathways, such as those involving calcium mobilization and the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. Signal termination and receptor internalization are mediated by β-arrestins.
Q2: Beyond DDAVP, what other peptide agonists can be used to activate the V2 receptor?
A2: Besides Desmopressin (DDAVP), which is a highly selective V2R agonist, other peptide analogues of Arginine Vasopressin (AVP) can be utilized in research. These include [Val4]dDAVP (VDAVP) and [deamino-Val4]dDAVP (dthis compound), which also exhibit high selectivity for the V2 receptor over V1a and oxytocin receptors[1]. These compounds are valuable tools for studying V2R-specific functions.
Q3: Are there any non-peptide agonists available for V2 receptor research?
A3: While the field has seen significant development of non-peptide antagonists for the V2 receptor (e.g., Tolvaptan, Lixivaptan)[2][3], the availability of non-peptide agonists for research is limited. Most of the research-grade non-peptide compounds targeting vasopressin receptors are antagonists[4]. However, biased non-peptide agonists have been described in research literature, such as MCF14, which acts as a Gs-biased agonist, promoting cAMP signaling without significantly recruiting β-arrestin[5]. The commercial availability of such specific biased agonists for general research use should be verified with chemical suppliers.
Q4: What is biased agonism at the V2 receptor and why is it important?
A4: Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For the V2R, a biased agonist might selectively activate the Gs-cAMP pathway without engaging the β-arrestin pathway, or vice versa[6][7]. This is significant because the different pathways can lead to distinct physiological outcomes. For example, Gs-cAMP signaling is linked to the antidiuretic effect, while β-arrestin signaling is involved in receptor desensitization and potentially other cellular responses[6]. Biased agonists are powerful research tools to dissect the specific roles of these pathways and represent a promising avenue for developing more targeted therapeutics with fewer side effects.
V2 Receptor Agonist Comparison
The following table summarizes the quantitative data for various V2 receptor agonists. Potency (EC₅₀) is a measure of the concentration of an agonist that gives half of the maximal response.
| Compound | Receptor Type | Assay Type | Potency (EC₅₀) in nM | Selectivity Profile | Reference |
| Arginine Vasopressin (AVP) | Human V2R | cAMP | ~1 | Non-selective (also V1a, V1b, OTR) | [1] |
| Desmopressin (DDAVP) | Human V2R | Reporter Gene | 0.07 | Highly selective for V2R | [8] |
| [Val4]dDAVP (this compound) | Rat V2R | Antidiuretic Assay | 1.0 (units/mg) | Highly selective for V2R | [1] |
| [deamino-Val4]dDAVP (dthis compound) | Rat V2R | Antidiuretic Assay | 1.2 (units/mg) | Highly selective for V2R | [1] |
| MCF14 | Human V2R | cAMP | ~10 | Gs-biased; no β-arrestin recruitment | [5] |
V2 Receptor Signaling Pathways
References
- 1. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. V2 Receptor Antagonist; Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biased Agonist Pharmacochaperones of the AVP V2 Receptor May Treat Congenital Nephrogenic Diabetes Insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic and biased agonist-mediated reductions in β-arrestin recruitment prolong cAMP signaling at glucagon family receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing DDAVP-Induced Hyponatremia in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing DDAVP-induced hyponatremia in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is DDAVP and how does it induce hyponatremia?
A1: DDAVP (desmopressin acetate) is a synthetic analog of the natural antidiuretic hormone vasopressin.[1][2] It selectively binds to vasopressin V2 receptors in the collecting ducts of the kidneys.[1][2][3][4] This binding initiates a signaling cascade that increases water reabsorption, leading to reduced urine output.[2][4] If fluid intake is not controlled, this retention of water can dilute the sodium in the blood, causing hyponatremia.[5][6]
Q2: What are the common clinical signs of DDAVP-induced hyponatremia in laboratory animals?
A2: Clinical signs of hyponatremia can range from mild to severe depending on the degree and rate of sodium decline. Early signs may include lethargy and reduced appetite. As hyponatremia worsens, more severe neurological signs can appear, such as confusion, drowsiness, headache, and in severe cases, seizures.[1][7] Rapid weight gain due to fluid retention is also a key indicator.[7]
Q3: How can I monitor for hyponatremia in my animal studies?
A3: Regular monitoring of serum sodium levels is crucial.[6] Blood samples should be collected at baseline and at regular intervals after DDAVP administration. Monitoring urine output and osmolality can also provide valuable information about the antidiuretic effect of DDAVP.[4][7] Additionally, daily body weight measurements can help detect fluid retention.
Q4: What is the mechanism of action of DDAVP at the cellular level?
A4: DDAVP acts as an agonist at the vasopressin V2 receptor (V2R), a Gs-protein-coupled receptor.[1][3] Binding of DDAVP to the V2R activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP).[1][3] This increase in cAMP activates protein kinase A (PKA), leading to the phosphorylation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells.[1] This increases the permeability of the membrane to water, enhancing its reabsorption from the urine back into the bloodstream.[1][2]
Troubleshooting Guide
Issue 1: Overcorrection of Hyponatremia
-
Problem: After discontinuing DDAVP, serum sodium levels are rising too quickly, putting the animal at risk for osmotic demyelination syndrome.[8][9]
-
Solution:
-
Re-administer DDAVP: Administering a low dose of DDAVP can help to reduce renal water excretion and slow the rate of sodium correction.[8][10]
-
Administer Hypotonic Fluids: Intravenous administration of 5% dextrose in water (D5W) can help to lower the serum sodium concentration.[8]
-
Frequent Monitoring: Closely monitor serum sodium levels (e.g., every 2-4 hours) to guide therapy and avoid overcorrection in the opposite direction.
-
Issue 2: Severe or Symptomatic Hyponatremia
-
Problem: The animal is exhibiting severe neurological symptoms (e.g., seizures, obtundation) due to acute and severe hyponatremia.
-
Solution:
-
Administer Hypertonic Saline: For symptomatic hyponatremia, a slow infusion of hypertonic saline (e.g., 3% NaCl) is recommended to cautiously increase the serum sodium concentration.[5][9] The goal is a modest increase to alleviate acute symptoms, not a full correction.
-
Concurrent DDAVP Administration: In some cases, concurrent use of DDAVP and hypertonic saline can prevent overly rapid correction once the underlying cause of ADH excess is removed.[5][9]
-
Intensive Monitoring: This is a critical situation that requires intensive monitoring of neurological status and serum electrolytes.
-
Issue 3: Inconsistent Induction of Hyponatremia
-
Problem: There is significant variability in the degree of hyponatremia induced across different animals in the study group.
-
Solution:
-
Standardize Fluid Intake: Ensure all animals have a consistent and controlled intake of fluid. A liquid diet can help standardize both nutrition and fluid intake.[11][12]
-
Verify DDAVP Dosage and Administration: Double-check calculations for DDAVP dosage based on body weight. Ensure consistent administration technique (e.g., subcutaneous injection, osmotic minipump).
-
Acclimatization: Allow for an adequate acclimatization period for the animals before starting the experiment to reduce stress-related variables.
-
Data Presentation
Table 1: DDAVP Dosages for Induction of Hyponatremia in Rats
| Method of Administration | DDAVP Dosage | Duration | Species/Strain | Reference |
| Subcutaneous Injection (Acute) | 0.4 µg | 5 hours | Not Specified | [11] |
| Osmotic Minipump (Chronic) | 0.12 µ g/24h | 4 days | Not Specified | [11] |
| Osmotic Minipump (Chronic) | 5 ng/h | 5-10 days | Not Specified | [13] |
Table 2: Monitoring Parameters and Corrective Actions
| Parameter | Target Range | Action if Below Target | Action if Above Target |
| Serum Sodium | 135-145 mmol/L (typical) | Induce/Maintain Hyponatremia | Correct Hyponatremia |
| Rate of Sodium Correction | <10-12 mmol/L in 24h | - | Administer DDAVP and/or D5W |
Experimental Protocols
Protocol 1: Induction of Acute Hyponatremia in Rats
This protocol is adapted from a study inducing acute hyponatremia.[11]
-
Animal Model: Adult male or female rats.
-
DDAVP Administration: Administer a single subcutaneous injection of DDAVP at a dose of 0.4 µg.
-
Water Loading: Concurrently, administer an intraperitoneal water load equivalent to 11% of the animal's body weight.
-
Duration: The state of acute hyponatremia is typically maintained for approximately 5 hours.
-
Monitoring: Collect blood samples for serum sodium analysis at baseline and at the end of the 5-hour period. Monitor for clinical signs of hyponatremia.
Protocol 2: Induction of Chronic Hyponatremia in Rats
This protocol is based on studies utilizing osmotic minipumps for continuous DDAVP delivery.[11][12]
-
Animal Model: Adult male or female rats.
-
Osmotic Minipump Implantation: Surgically implant a pre-filled osmotic minipump subcutaneously. The pump should be primed according to the manufacturer's instructions.
-
DDAVP Infusion: The minipump should be loaded to deliver a continuous infusion of DDAVP at a rate of 0.12 µg/24 hours.
-
Diet: Provide a liquid diet to ensure consistent fluid and nutritional intake.
-
Duration: Chronic hyponatremia is typically maintained for 4 or more days.
-
Monitoring: Monitor serum sodium levels, body weight, and fluid intake/urine output daily.
Visualizations
Caption: DDAVP signaling pathway in a kidney collecting duct cell.
Caption: Experimental workflow for inducing chronic hyponatremia.
Caption: Troubleshooting workflow for managing adverse events.
References
- 1. litfl.com [litfl.com]
- 2. droracle.ai [droracle.ai]
- 3. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Treating desmopressin-induced hyponatremia: a case using hypertonic saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Severe hyponatremia after repeated intravenous administration of desmopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. products.sanofi.us [products.sanofi.us]
- 8. DDAVP Is Effective in Preventing and Reversing Inadvertent Overcorrection of Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Taking control of severe hyponatremia with DDAVP [emcrit.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hyponatremia induced by vasopressin or desmopressin in female and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Unexpected Off-Target Effects of DDAVP
This guide is intended for researchers, scientists, and drug development professionals investigating the effects of Desmopressin (DDAVP). It addresses common unexpected off-target effects observed during experiments and provides troubleshooting strategies and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which expresses V2R, shows a modest but significant reduction in proliferation after DDAVP treatment. Is this a known off-target effect?
A1: This is not necessarily an off-target effect but rather a documented, though perhaps underappreciated, on-target effect of DDAVP in certain cancer cells. DDAVP, acting as a V2 receptor (V2R) agonist, can trigger antiproliferative signaling.[1] Activation of V2R in some tumor cells leads to an increase in intracellular cAMP and activation of the Protein Kinase A (PKA) pathway, which can result in cell cycle arrest and decreased cell growth.[1] For instance, in V2R-expressing human breast carcinoma cell lines, DDAVP has been shown to have a cytostatic effect that can be blocked by a selective V2R antagonist.[2]
-
Troubleshooting:
-
Confirm V2R expression in your cell line using RT-qPCR or Western Blot.
-
To verify the effect is V2R-mediated, use a V2R-specific antagonist (e.g., Tolvaptan) in parallel with DDAVP. The antagonist should rescue the antiproliferative effect.
-
Measure intracellular cAMP levels following DDAVP treatment to confirm activation of the canonical V2R signaling pathway.
-
Q2: I'm observing a significant anti-metastatic effect of DDAVP in my animal model, which seems disproportionate to its modest in vitro antiproliferative activity. What could be the mechanism?
A2: This is a key area of DDAVP research. The potent anti-metastatic effects are often attributed to a combination of direct and indirect actions, not solely on tumor cell proliferation.[3]
-
Hemostatic Effects: DDAVP stimulates the release of von Willebrand Factor (vWF) and Factor VIII from endothelial cells.[4] vWF can induce apoptosis in disseminated tumor cells and reduce their ability to colonize distant sites.[1]
-
Anti-angiogenic Effects: DDAVP has been shown to reduce tumor vascularization.[1][5] This may be linked to the induction of angiostatin, a potent inhibitor of angiogenesis.[5]
-
Modulation of the Tumor Microenvironment: By acting on V2R on endothelial cells, DDAVP can influence cell migration and cytoskeletal dynamics, potentially making the vasculature less permissive to tumor cell extravasation.[5]
-
Troubleshooting:
-
Measure plasma vWF levels in your animal model post-DDAVP administration to correlate with the anti-metastatic effect.
-
Perform immunohistochemistry on tumor samples to assess microvessel density (e.g., using CD31 staining) as an indicator of angiogenesis.
-
Evaluate the expression of angiogenic and anti-angiogenic factors in tumor tissue.
-
Q3: My cells do not express V2R, yet I am seeing a cellular response to DDAVP. Could it be acting through other vasopressin receptors?
A3: Yes, this is a distinct possibility. While DDAVP is highly selective for the V2 receptor compared to the V1a receptor (responsible for vasoconstriction), it has been shown to act as a full agonist on the human V1b receptor.[6][7] In fact, binding studies have revealed that DDAVP can have a higher affinity for the human V1b receptor than for the human V2 receptor.[6][7]
-
Troubleshooting:
-
First, confirm the absence of V2R mRNA and protein in your cells.
-
Screen your cells for V1aR and V1bR expression using RT-qPCR.
-
If V1bR is present, use a selective V1bR antagonist to see if it blocks the observed DDAVP effect.
-
The V1b receptor is typically coupled to a Gq-protein, leading to an increase in intracellular Ca2+. Measure intracellular calcium mobilization following DDAVP treatment to test this pathway.
-
Q4: I am observing vasodilatory effects in my vascular tissue experiments. Isn't vasopressin supposed to be a vasoconstrictor?
A4: While the natural hormone vasopressin has potent vasoconstrictive effects via the V1a receptor, DDAVP is specifically designed to have minimal V1aR activity.[8][9] The vasodilatory effect you are observing is a known off-target, but clinically relevant, action of DDAVP.[4][10] It is mediated by V2R on endothelial cells, which leads to cAMP-dependent activation of endothelial Nitric Oxide Synthase (eNOS) and subsequent NO production, causing smooth muscle relaxation and vasodilation.[10]
-
Troubleshooting:
-
Confirm the presence of V2R and eNOS in your vascular tissue or endothelial cells.
-
To confirm the mechanism, use an eNOS inhibitor (e.g., L-NMMA). This should block the DDAVP-induced vasodilation.
-
Measure NO production directly using commercially available kits.
-
Quantitative Data Summary
For accurate experimental design, it is crucial to consider the binding affinities and effective concentrations of DDAVP for its different targets.
| Receptor | Species | Binding Affinity (Ki) | Potency (EC50) | Primary Signaling Pathway | Reference(s) |
| V2 Receptor (V2R) | Human | 23.3 - 65.9 nM | 23.9 nM | Gs -> Adenylyl Cyclase -> cAMP | [6][7] |
| V1b Receptor (V1bR) | Human | 5.84 nM | 11.4 nM | Gq -> PLC -> IP3 -> Ca2+ | [6][7] |
| V1b Receptor (V1bR) | Rat | Not specified | 43.5 nM (partial agonist) | Gq -> PLC -> IP3 -> Ca2+ | [7] |
| V1a Receptor (V1aR) | Human | High (low affinity) | >1000 nM | Gq -> PLC -> IP3 -> Ca2+ | [6] |
Note: Ki and EC50 values can vary between different assay systems and tissues.
Visualizations: Signaling Pathways & Workflows
Canonical vs. Off-Target Signaling
The following diagrams illustrate the primary (V2R) and a key off-target (V1bR) signaling pathway for DDAVP.
Caption: Canonical (V2R) vs. Off-Target (V1bR) DDAVP signaling pathways.
Experimental Workflow for Troubleshooting
This workflow provides a logical sequence for investigating an unexpected cellular response to DDAVP.
Caption: Workflow for identifying the receptor mediating an unexpected DDAVP effect.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of DDAVP for a specific receptor (e.g., V1bR) in your cell or tissue model.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor (e.g., [3H]-Arginine Vasopressin).
-
Unlabeled DDAVP (competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Scintillation counter and vials.
-
Glass fiber filters.
Methodology:
-
Preparation: Prepare serial dilutions of unlabeled DDAVP.
-
Incubation: In a microplate, combine cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled DDAVP. Also, include tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Equilibration: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of DDAVP. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC50, which can then be used to determine the Ki value.[7]
Protocol 2: siRNA-Mediated Gene Knockdown
Objective: To confirm if an observed DDAVP effect is mediated by a specific receptor (e.g., V2R or V1bR) by silencing its gene expression.
Materials:
-
Cell line of interest.
-
siRNA targeting the receptor gene (e.g., AVPR2 or AVPR1B).
-
Non-targeting (scrambled) control siRNA.
-
Transfection reagent (e.g., Lipofectamine).
-
Opti-MEM or similar reduced-serum medium.
-
Culture medium.
-
Reagents for downstream analysis (e.g., RT-qPCR to verify knockdown, reagents for your specific cellular assay).
Methodology:
-
Cell Seeding: Plate cells 24 hours before transfection to achieve 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
Dilute siRNA (target-specific and control) in Opti-MEM.
-
Dilute transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate cells for 48-72 hours to allow for knockdown of the target gene.
-
Verification of Knockdown: Harvest a subset of cells to confirm knockdown efficiency using RT-qPCR or Western Blot.
-
Functional Assay: Treat the remaining cells (control siRNA and target siRNA) with DDAVP and perform your functional assay (e.g., proliferation, migration, calcium flux).
-
Analysis: Compare the effect of DDAVP in cells with the knocked-down receptor to the control cells. A significantly attenuated response in the knockdown cells confirms the receptor's involvement.[11]
Protocol 3: Intracellular Calcium Mobilization Assay
Objective: To determine if DDAVP activates Gq-coupled receptors like V1bR by measuring changes in intracellular calcium concentration.
Materials:
-
Cell line of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer.
-
DDAVP.
-
Positive control (e.g., ATP or a known V1bR agonist).
-
Fluorescence plate reader or microscope with live-cell imaging capabilities.
Methodology:
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and grow to near-confluency.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove culture medium from cells, wash once with HBSS.
-
Add the loading solution to the cells and incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: Remove the loading solution and wash the cells 2-3 times with HBSS to remove extracellular dye.
-
Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Inject DDAVP (and controls in separate wells) and immediately begin recording fluorescence intensity over time (typically for 3-5 minutes).
-
-
Analysis: An increase in fluorescence intensity upon addition of DDAVP indicates a rise in intracellular calcium, suggesting the activation of a Gq-coupled pathway, such as the one mediated by V1bR.[7]
References
- 1. scienceopen.com [scienceopen.com]
- 2. Reduction of tumor angiogenesis induced by desmopressin in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desmopressin inhibits lung and lymph node metastasis in a mouse mammary carcinoma model of surgical manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular mechanisms of the hemostatic effects of desmopressin (DDAVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel desmopressin analogue [V4Q5]dDAVP inhibits angiogenesis, tumour growth and metastases in vasopressin type 2 receptor-expressing breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-desamino-8-D-arginine vasopressin (DDAVP) as an agonist on V1b vasopressin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. drugs.com [drugs.com]
- 10. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
How to minimize variability in DDAVP response between subjects
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing variability in Desmopressin (DDAVP) response between subjects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is DDAVP and how does it work?
A1: DDAVP (1-desamino-8-D-arginine vasopressin) is a synthetic analog of the hormone vasopressin.[1] It primarily works by selectively binding to the vasopressin V2 receptor (V2R) on endothelial cells.[2][3] This binding triggers an intracellular signaling cascade, leading to the release of von Willebrand factor (VWF) and Factor VIII (FVIII) from their storage sites, the Weibel-Palade bodies.[4][5][6] The subsequent increase in plasma concentrations of VWF and FVIII helps to improve hemostasis.[4]
Q2: What is a DDAVP challenge test?
A2: A DDAVP challenge test is a diagnostic procedure to determine an individual's response to DDAVP. It involves administering a standardized dose of DDAVP and measuring the baseline and post-infusion levels of FVIII and VWF to assess the magnitude of the response. This test helps to identify individuals who are likely to benefit from DDAVP therapy.
Q3: What are the main factors that contribute to variability in DDAVP response?
A3: The response to DDAVP can vary significantly between individuals due to several factors, including:
-
Genetic Factors: Mutations in the VWF and F8 genes are major determinants of DDAVP response.[7][8][9] Different mutations can affect the storage and release of VWF and FVIII.[7][9]
-
Disease Type and Subtype: The response to DDAVP differs between bleeding disorders (e.g., von Willebrand Disease vs. Hemophilia A) and even between subtypes of the same disease.[7][8][9]
-
Baseline Factor Levels: The pre-infusion levels of VWF antigen (VWF:Ag) and FVIII coagulant activity (FVIII:C) are significant predictors of the response.[7][8][9]
-
Body Weight: An individual's body weight can influence the pharmacokinetics of DDAVP.
-
Tachyphylaxis: Repeated administration of DDAVP at short intervals can lead to a diminished response, a phenomenon known as tachyphylaxis.[10][11] This is thought to be due to the depletion of VWF and FVIII stores.[10]
Q4: What is considered a good response to DDAVP?
A4: A common definition for a good or complete response to DDAVP is achieving a post-infusion factor level (FVIII or VWF) of greater than 50 IU/dL.[7][8][9] A partial response is generally defined as a factor level between 30 and 50 IU/dL, and a non-response is a factor level below 30 IU/dL.[7][8][9] Some definitions also consider a minimum two-fold increase over the baseline factor level to be a good response.[12]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Lower than expected response in a first-time subject. | Genetic non-responsiveness (specific VWF or F8 mutations).[7][8][9] Incorrect diagnosis or disease subtype.[7][8][9] Low baseline factor levels.[7][8][9] Issues with DDAVP administration (e.g., incorrect dosage, improper infusion rate). | Verify the patient's diagnosis and disease subtype. Perform genetic testing to identify potential mutations associated with poor response. Review the DDAVP administration protocol to ensure accuracy. Consider that some individuals are genetically predisposed to be non-responders. |
| Inconsistent or poor response in a subject who previously responded well. | Tachyphylaxis due to repeated, frequent dosing.[10][11] Development of inhibitors to FVIII or VWF (rare). Changes in the subject's clinical condition (e.g., concurrent illness, new medications). Laboratory error in factor level measurement. | If DDAVP has been administered recently, consider tachyphylaxis and allow for a longer interval between doses (ideally more than 48 hours).[13] Screen for the presence of inhibitors. Review the subject's current health status and medication list for any potential interferences. Repeat the factor level measurement to rule out laboratory error. |
| Significant variability in response between subjects in the same study group. | Inherent biological variability between individuals. Heterogeneity in the study population (e.g., different genetic backgrounds, baseline characteristics).[7][8][9] Inconsistent application of the experimental protocol across subjects. | Ensure strict adherence to the standardized DDAVP administration and blood sampling protocol for all subjects. Stratify the analysis of results based on key determinants of response such as genotype and baseline factor levels to identify patterns. Increase the sample size of the study to account for inter-individual variability. |
| Discordant DDAVP response between siblings with the same bleeding disorder. | Although siblings share genetic similarities, they may not have identical VWF or F8 mutations affecting DDAVP response.[6] Other genetic or environmental factors may be at play. One sibling may have developed inhibitors. | Perform detailed genetic analysis to confirm the specific mutations in both siblings. Investigate other potential contributing factors, including concurrent medications and health status. Screen both siblings for inhibitors. |
Quantitative Data Summary
The following tables summarize key quantitative data related to DDAVP response.
Table 1: Odds Ratios for Determinants of a Complete DDAVP Response
| Determinant | Disease | Odds Ratio (OR) | 95% Confidence Interval (CI) |
| Baseline FVIII:C (per U/dL increase) | Hemophilia A | 1.042 | 0.996 - 1.090 |
| Female Sex | Hemophilia A | 1.020 | 1.004 - 1.037 |
Data from a systematic review and meta-analysis. A borderline significant association was found for baseline FVIII:C in Hemophilia A, while female sex showed a significant association with a higher proportion of complete response.[9]
Table 2: Proportion of Subjects with a Complete Response to DDAVP by Disease Type
| Disease Type | Proportion of Complete Responders | 95% Confidence Interval (CI) |
| von Willebrand Disease Type 1 | 0.89 | 0.83 - 0.93 |
| von Willebrand Disease Type 2 | 0.83 | 0.75 - 0.89 |
| von Willebrand Disease Type 3 | 0.10 | 0.02 - 0.39 |
| Hemophilia A Carriers | 0.90 | 0.68 - 0.98 |
| Mild Hemophilia A | 0.54 | 0.43 - 0.64 |
| Mild and Moderate Hemophilia A | 0.45 | 0.31 - 0.61 |
| Moderate Hemophilia A | 0.16 | 0.11 - 0.22 |
This meta-analysis highlights the significant differences in response rates across various bleeding disorders.[9]
Table 3: Median Post-DDAVP VWF:Ag Levels in von Willebrand Disease (VWD) Subtypes
| VWD Subtype | Median VWF:Ag (U/dL) 1 hour post-DDAVP (± SD) |
| Type 1 | 121.20 ± 35.39 |
| Type 2A | 140.28 ± 59.77 |
| Type 2B | 170.79 ± 65.23 |
| Type 2M | 151.30 ± 54.82 |
Despite having qualitative VWF defects, patients with VWD types 2A, 2B, and 2M show a significant increase in VWF antigen levels after DDAVP administration.[9]
Detailed Experimental Protocols
Standardized DDAVP Challenge Test Protocol
This protocol is intended to provide a standardized method for assessing the response to intravenous DDAVP.
1. Subject Preparation:
- Obtain informed consent.
- Record the subject's weight to calculate the correct DDAVP dosage.
- Ensure the subject is well-hydrated but advise them to restrict fluid intake for 24 hours following the test to minimize the risk of hyponatremia.
- Collect a baseline blood sample for the measurement of FVIII:C, VWF:Ag, and VWF activity (e.g., VWF:RCo or VWF:GPIbM).
2. DDAVP Administration:
- The standard dose of DDAVP is 0.3 mcg/kg of body weight.
- Dilute the calculated dose of DDAVP in 50 mL of 0.9% sterile saline.
- Administer the diluted DDAVP via intravenous infusion over a period of 30 minutes.
- Monitor the subject for any adverse reactions, such as facial flushing, headache, or changes in blood pressure, during and after the infusion.
3. Post-Infusion Blood Sampling:
- Collect blood samples at 1 hour and 4 hours after the completion of the DDAVP infusion.
- The 1-hour sample is crucial for determining the peak response.
- The 4-hour sample helps to assess the half-life of the released FVIII and VWF.
4. Sample Handling and Analysis:
- Collect blood samples in 3.2% sodium citrate tubes.
- Centrifuge the samples at 2000 x g for 15 minutes to obtain platelet-poor plasma.
- Perform FVIII:C, VWF:Ag, and VWF activity assays on the plasma samples.
5. Data Analysis and Interpretation:
- Calculate the fold-increase in FVIII and VWF levels from baseline.
- Classify the response as complete, partial, or non-response based on the established criteria (e.g., achieving a factor level >50 IU/dL for a complete response).
Visualizations
Caption: DDAVP signaling pathway in endothelial cells.
Caption: Standardized DDAVP challenge test workflow.
Caption: Key determinants influencing DDAVP response variability.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin-induced von Willebrand factor secretion from endothelial cells involves V2 receptors and cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of DDAVP did not improve the pharmacokinetics of FVIII concentrate in a clinically significant manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.eur.nl [pure.eur.nl]
- 9. DDAVP response and its determinants in bleeding disorders: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PATTERNS OF DEVELOPMENT OF TACHYPHYLAXIS IN PATIENTS WITH HEMOPHILIA AND VONWILLEBRAND DISEASE AFTER REPEATED DOSES OF DESMOPRESSIN (DDAVP) [air.unimi.it]
- 11. Repeated infusions of DDAVP induce low response of FVIII and vWF but not of plasminogen activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vivo Analysis of DDAVP and Vasopressin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of Desmopressin (DDAVP) and Vasopressin (Arginine Vasopressin, AVP). The following sections present a comprehensive overview of their respective performance, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and development.
Executive Summary
DDAVP, a synthetic analogue of vasopressin, is characterized by its high selectivity for the vasopressin V2 receptor, leading to potent antidiuretic effects with minimal impact on blood pressure. In contrast, vasopressin is a non-selective agonist for both V1 and V2 receptors, resulting in both antidiuretic and significant vasopressor activities. This fundamental difference in receptor selectivity dictates their distinct in vivo profiles, with DDAVP offering a longer duration of antidiuretic action and a more favorable side-effect profile for the treatment of conditions like central diabetes insipidus.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the quantitative data on the antidiuretic and vasopressor effects of DDAVP and vasopressin from in vivo studies.
Table 1: Comparative Antidiuretic Effects in Rats
| Parameter | DDAVP | Vasopressin | Reference |
| Effective Antidiuretic Dose | 0.0001 nmole/100g body weight (intramuscular) | 7.5 ng/kg (intravenous bolus and per hour) | [1] |
| Effect on Urine Flow | Significant reduction | Significant reduction | [1][2] |
| Effect on Urine Osmolality | N/A | Increase from 101 +/- 7 to 312 +/- 89 mosmol/kg (at 7.5 ng dose) | [2] |
| Duration of Antidiuretic Action | Prolonged | Shorter | [3] |
Note: Data for DDAVP and vasopressin are from separate studies and may not be directly comparable due to different experimental conditions.
Table 2: Comparative Vasopressor Effects in Rats
| Parameter | DDAVP | Vasopressin | Reference |
| Effect on Mean Arterial Pressure (MAP) | Minimal pressor activity | Pressor effect observed at 2.5 pmol h-1 (100 g body weight)-1 | [4][5] |
| Vasopressor Potency | Low | High | [5] |
| Receptor Selectivity | High for V2 | Non-selective (V1 and V2) | [3] |
Signaling Pathways
The distinct in vivo effects of DDAVP and vasopressin are a direct consequence of their differential activation of V1 and V2 receptor signaling cascades.
References
- 1. [Comparative analysis of 1-desamino-arginine-vasotocin, 1-desamino-1-monocarba-arginine-vasotocin and desmopressin antidiuretic effect in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute effect of physiological concentrations of vasopressin on rat renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Dose-response effects of pressor doses of arginine vasopressin on renal haemodynamics in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
A Comparative Analysis of DDAVP and Other V2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Desmopressin (DDAVP) and other vasopressin V2 receptor agonists, focusing on their pharmacological properties, performance, and the experimental methods used for their evaluation.
Introduction to Vasopressin V2 Receptor Agonists
The vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR), is a key regulator of water and salt homeostasis.[1] Primarily expressed in the renal collecting ducts and vascular endothelium, its activation triggers distinct physiological responses. In the kidney, V2R stimulation promotes water reabsorption, a critical function for maintaining fluid balance. In the endothelium, it mediates the release of coagulation factors. Agonists of the V2 receptor, particularly the synthetic analog Desmopressin (DDAVP), are cornerstone therapies for conditions like central diabetes insipidus and certain bleeding disorders.[2][3] Understanding the comparative pharmacology of these agonists is crucial for therapeutic optimization and novel drug development.
Mechanism of Action: The V2 Receptor Signaling Pathway
Activation of the V2 receptor by an agonist initiates a well-defined signaling cascade. The V2R is coupled to a stimulatory G-protein (Gs).[4] Ligand binding causes the Gs alpha subunit to activate adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA).
This cascade has two principal downstream effects:
-
In Renal Collecting Duct Cells: PKA phosphorylates key proteins that promote the translocation of Aquaporin-2 (AQP2) water channels from intracellular vesicles to the apical plasma membrane. This dramatically increases water permeability, allowing for greater water reabsorption from the urine back into the bloodstream.[3]
-
In Vascular Endothelial Cells: V2R activation stimulates the release of von Willebrand factor (vWF) and Factor VIII, two crucial components of the coagulation cascade, from storage granules.[2]
References
- 1. Frontiers | V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology [frontiersin.org]
- 2. Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Unveiling the Cellular Targets of DDAVP: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data demonstrating the cellular targets of Desmopressin (DDAVP) through the use of knockout models. By examining the differential responses between wild-type and genetically modified models, we can elucidate the precise mechanisms of DDAVP's therapeutic actions.
Desmopressin, a synthetic analogue of the hormone vasopressin, is a cornerstone in the management of bleeding disorders and central diabetes insipidus. Its efficacy is rooted in its high selectivity for the vasopressin V2 receptor (V2R). The use of knockout animal models and in vitro gene silencing has been pivotal in confirming V2R as the primary cellular target of DDAVP and in mapping its downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies utilizing knockout models to investigate the effects of DDAVP.
Table 1: Renal Response to DDAVP in V2 Receptor Knockout Mice
| Parameter | Genotype | Pre-DDAVP | Post-DDAVP (0.4 µg/kg, i.p.) |
| Urine Osmolality (mOsm/kg) | Wild-type (V2R+/+) | - | 3,584 ± 16 |
| Heterozygous (V2R+/-) | - | 1,767 ± 230 | |
| Knockout (V2R-/y) | Basal levels decreased | No response |
Data sourced from studies on mice with a nonsense mutation in the V2 receptor gene. Values are presented as mean ± SEM.[1]
Table 2: Renal Response to DDAVP in Aquaporin-2 (AQP2) Knockout Mice
| Parameter | Genotype | Pre-DDAVP | Post-DDAVP |
| Urine Osmolality (mOsm/kg) | Wild-type (WT) | 1387 ± 163 | 3133 ± 66 |
| AQP2-CNT-KO | 873 ± 129 | 2944 ± 41 |
This table shows the response to DDAVP in mice with a conditional knockout of Aquaporin-2 in the connecting tubule (CNT).[1] Despite the knockout in this specific segment, the mice can still concentrate urine, albeit from a lower baseline, suggesting the critical role of AQP2 in other parts of the collecting duct.
Table 3: Anti-tumor Effects of DDAVP Analogues and V2R Silencing
| Cell Line | Treatment | Effect |
| Human Small Cell Lung Cancer (NCI-H82) | [V4Q5]dDAVP | Higher cytostatic effect than DDAVP |
| [V4Q5]dDAVP + V2R siRNA | Significantly attenuated inhibitory effect on cell proliferation |
These findings highlight the V2 receptor's role in the anti-proliferative effects of DDAVP analogues in cancer cells.
Key Signaling Pathways and Experimental Workflows
The interaction of DDAVP with its cellular targets triggers specific signaling cascades. The following diagrams illustrate these pathways and the typical experimental workflow for their investigation.
Caption: DDAVP signaling pathways in renal and endothelial cells.
Caption: Workflow for DDAVP challenge in knockout mouse models.
Experimental Protocols
1. DDAVP Challenge in V2R Knockout Mice
This protocol is adapted from studies investigating nephrogenic diabetes insipidus.[1][2]
-
Animal Models: Wild-type and V2R knockout mice (e.g., carrying a nonsense mutation) are used.
-
Acclimatization: Mice are housed in metabolic cages for at least 3 days to acclimatize, with free access to food and water.
-
Baseline Measurements: Before the challenge, baseline urine samples are collected, and body weight is recorded.
-
DDAVP Administration: DDAVP is administered via intraperitoneal (i.p.) injection at a dose of 0.4 µg/kg body weight.[1]
-
Urine Collection: Urine is collected for a period of 2 to 4 hours post-injection. To prevent evaporation, collection surfaces like Parafilm can be used, and samples should be promptly retrieved.[2]
-
Sample Analysis: Urine volume is measured, and urine osmolality is determined using an osmometer.
-
Data Analysis: The change in urine osmolality from baseline is compared between wild-type and knockout mice using appropriate statistical tests (e.g., two-way ANOVA).
2. In Vitro V2R Knockdown using siRNA
This protocol is a general guide based on methodologies for studying the anti-tumor effects of DDAVP.
-
Cell Culture: A suitable cell line expressing the V2 receptor (e.g., human small cell lung cancer cell line NCI-H82) is cultured under standard conditions.
-
siRNA Transfection: Cells are transfected with either a V2R-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Verification of Knockdown: After 24-48 hours, the efficiency of V2R knockdown is confirmed by qRT-PCR or Western blotting for V2R mRNA or protein levels, respectively.
-
DDAVP Treatment: Both control and V2R-knockdown cells are treated with DDAVP or its analogues (e.g., [V4Q5]dDAVP).
-
Cell Proliferation Assay: The effect on cell viability and proliferation is assessed using a standard method, such as an MTS assay.
-
Data Analysis: The cytostatic effects of the DDAVP analogue are compared between the control and V2R-silenced cells to determine if the effect is V2R-dependent.
Conclusion
The collective evidence from knockout and gene-silencing studies unequivocally confirms the vasopressin V2 receptor as the primary cellular target of DDAVP for its antidiuretic, hemostatic, and certain anti-tumor effects. In the kidney, DDAVP's binding to V2R initiates a cAMP-PKA signaling cascade, leading to the translocation of AQP2 water channels and subsequent water reabsorption.[1] In endothelial cells, the same initial signaling pathway stimulates the release of von Willebrand factor and promotes the activity of endothelial nitric oxide synthase, contributing to hemostasis and vasodilation.[3][4] The lack of response to DDAVP in V2R knockout models provides definitive proof of this receptor's essential role. These models continue to be invaluable tools for dissecting the complex physiological and pathological roles of V2R signaling and for the development of novel therapeutic agents targeting this pathway.
References
- 1. Generation and phenotype of mice harboring a nonsense mutation in the V2 vasopressin receptor gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.au.dk [pure.au.dk]
- 3. Vasopressin-induced von Willebrand factor secretion from endothelial cells involves V2 receptors and cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of DDAVP-Induced Hemostatic Effects
For Researchers, Scientists, and Drug Development Professionals
Desmopressin (DDAVP), a synthetic analogue of the hormone vasopressin, is a cornerstone therapy for individuals with certain bleeding disorders, primarily type 1 von Willebrand disease (VWD) and mild hemophilia A.[1][2] Its principal hemostatic action lies in its ability to trigger the release of von Willebrand factor (VWF) and Factor VIII (FVIII) from endothelial cells, thereby transiently boosting the blood's clotting capacity.[2][3] However, the clinical utility of DDAVP is profoundly influenced by the reproducibility of its effects, which can vary significantly among individuals and with repeated administration. This guide provides a comprehensive comparison of the hemostatic effects of DDAVP, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their understanding and application of this vital therapeutic agent.
Variability in DDAVP-Induced Hemostatic Response
The response to DDAVP is not uniform, with a notable inter-individual variability in the peak levels of FVIII and VWF achieved after administration.[4][5] Several factors contribute to this variability, including the type of bleeding disorder, baseline factor levels, and genetic determinants.[3][4] A meta-analysis of numerous studies revealed a pooled response proportion of 0.71, with significant differences observed between disease subtypes.[3] For instance, patients with type 1 VWD generally show a more robust and consistent response compared to those with moderate hemophilia A.[5][6]
DDAVP Response in Type 1 von Willebrand Disease
Patients with type 1 VWD, characterized by a quantitative deficiency of VWF, typically exhibit a significant increase in both VWF and FVIII levels following DDAVP administration.[1] A retrospective analysis of 89 patients with type 1 VWD who received a standard intravenous dose of 0.3 µg/kg DDAVP demonstrated a substantial elevation in key hemostatic parameters.[1]
| Parameter | Baseline (Median) | 60 Minutes Post-DDAVP (Median) | Fold Increase (Approx.) |
| Factor VIII (IU/dL) | 71 | 218 | 3.1 |
| VWF:Ag (IU/dL) | 54 | 138 | 2.6 |
| VWF:RCo (IU/dL) | 54 | 139 | 2.6 |
| Table 1: Median Hemostatic Factor Levels in Type 1 VWD Patients Pre- and Post-DDAVP Infusion. Data extracted from a study by Gill et al.[1] |
DDAVP Response in Mild Hemophilia A
In individuals with mild hemophilia A, DDAVP can be an effective non-transfusional therapy to raise FVIII levels.[4] However, the response is generally less pronounced and more variable than in type 1 VWD. A study of 169 patients with moderate hemophilia A (baseline FVIII 1-5 IU/dL) found that an adequate response (peak FVIII ≥ 30 IU/dL) was achieved in 40% of patients, with an excellent response (peak FVIII ≥ 50 IU/dL) in 15%.[5]
| Patient Group | Baseline FVIII:C (IU/dL) | Peak FVIII:C Post-DDAVP (IU/dL) | Response Rate (Adequate/Excellent) |
| Mild/Moderate Hemophilia A | 1-5 | Variable | 40% / 15% |
| Table 2: DDAVP Response in Moderate Hemophilia A. Data from a study by Fijnvandraat et al.[5] |
The Phenomenon of Tachyphylaxis
A critical aspect of DDAVP's reproducibility is the development of tachyphylaxis, a diminished response to the drug with repeated administrations at short intervals.[6] This is attributed to the depletion of VWF and FVIII stores in the endothelial Weibel-Palade bodies.[7] A study investigating tachyphylaxis in patients with mild hemophilia A and type 1 VWD found that the response to a second dose of DDAVP administered 24 hours after the first was, on average, approximately 30% lower than the initial response.[6] Interestingly, the response did not significantly decrease further with subsequent third and fourth daily doses.[6]
| Dose Number | Mean Response (Relative to First Dose) |
| First Dose | 100% |
| Second Dose (24h later) | ~70% |
| Third Dose (48h later) | ~70% |
| Fourth Dose (72h later) | ~70% |
| Table 3: Tachyphylaxis of DDAVP-Induced Hemostatic Effects with Repeated Daily Dosing. Data based on a study by Mannucci et al.[6] |
Signaling Pathway and Experimental Workflow
The hemostatic effects of DDAVP are initiated by its binding to the vasopressin V2 receptor (V2R) on endothelial cells.[2] This interaction activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP).[2] Elevated cAMP levels trigger the exocytosis of Weibel-Palade bodies, specialized storage granules containing VWF and FVIII, into the circulation.[2]
A standardized experimental workflow is crucial for assessing a patient's response to DDAVP, often referred to as a "DDAVP challenge test."[8] This involves measuring baseline hemostatic parameters, administering a standardized dose of DDAVP, and then collecting blood samples at specific time points to measure the peak response.[1]
Experimental Protocols
Accurate and reproducible assessment of DDAVP's hemostatic effects relies on standardized laboratory assays. Below are detailed methodologies for key experiments.
Von Willebrand Factor Antigen (VWF:Ag) Assay by ELISA
This assay quantifies the total amount of VWF protein in a plasma sample.
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) where the patient's plasma is incubated in a microplate well coated with an anti-VWF antibody. A second, enzyme-conjugated anti-VWF antibody is then added, which binds to the captured VWF. The amount of bound enzyme is proportional to the VWF concentration and is determined by the addition of a chromogenic substrate.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a polyclonal anti-human VWF antibody and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a solution of bovine serum albumin (BSA) or non-fat milk.
-
Sample Incubation: Add diluted patient plasma and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-human VWF antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Reaction Stop: Stop the reaction with sulfuric acid and read the absorbance at 450 nm using a microplate reader.
-
Quantification: Determine the VWF:Ag concentration in the patient samples by comparing their absorbance to a standard curve.
Factor VIII Coagulant Activity (FVIII:C) Chromogenic Assay
This assay measures the functional activity of FVIII in plasma.
Principle: A two-stage assay where the FVIII in the patient's plasma activates Factor X in the presence of activated Factor IX, phospholipids, and calcium. The amount of activated Factor X is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound. The color intensity is directly proportional to the FVIII activity.[8]
Methodology:
-
Sample Preparation: Prepare dilutions of patient plasma and controls.
-
Reagent Incubation: In a microplate or coagulometer cuvette, mix the diluted plasma with a reagent containing Factor IXa, Factor X, phospholipids, and calcium. Incubate to allow FVIII to activate Factor X.
-
Substrate Addition: Add a chromogenic substrate specific for Factor Xa.
-
Measurement: The rate of color development is measured photometrically and is proportional to the FVIII activity.
-
Calculation: The FVIII:C level is calculated by comparing the sample's activity to a reference plasma with a known FVIII concentration.
Von Willebrand Factor Ristocetin Cofactor Activity (VWF:RCo) Assay
This assay assesses the ability of VWF to bind to platelets in the presence of the antibiotic ristocetin.
Principle: Patient plasma is mixed with a suspension of formalin-fixed platelets and ristocetin. The VWF in the plasma will cause the platelets to agglutinate at a rate proportional to the VWF's functional activity. This agglutination is measured by an aggregometer.
Methodology:
-
Reagent Preparation: Prepare a suspension of formalin-fixed platelets and a solution of ristocetin.
-
Sample Preparation: Prepare dilutions of patient plasma, controls, and calibrators.
-
Aggregation Measurement: In an aggregometer, mix the diluted plasma with the platelet suspension. Add ristocetin to initiate agglutination.
-
Analysis: The aggregometer measures the change in light transmission as the platelets clump together. The slope of the aggregation curve is proportional to the VWF:RCo activity.
-
Quantification: The VWF:RCo of the patient sample is determined by comparing its aggregation slope to a standard curve generated from dilutions of a reference plasma.
Platelet Function Analyzer (PFA-100®) System
The PFA-100® system assesses platelet-dependent primary hemostasis under high-shear stress conditions.
Principle: Citrated whole blood is aspirated through a small aperture in a membrane coated with either collagen/epinephrine (Col/Epi) or collagen/ADP (Col/ADP). The time it takes for a stable platelet plug to form and occlude the aperture is measured as the "closure time." A prolonged closure time suggests a defect in platelet function.[7][9]
Methodology:
-
Sample Collection: Collect whole blood in a 3.2% or 3.8% sodium citrate tube. The sample should be tested within 4 hours of collection.[4]
-
Cartridge Preparation: Place a new test cartridge (Col/Epi or Col/ADP) into the PFA-100® instrument.
-
Sample Application: Pipette 800 µL of whole blood into the sample reservoir of the test cartridge.[4]
-
Test Initiation: Start the test on the instrument. The instrument will automatically aspirate the blood through the aperture under a constant negative pressure.
-
Result: The instrument measures and reports the closure time in seconds.
Conclusion
The hemostatic effects of DDAVP, while significant, are subject to considerable variability. A thorough understanding of the factors influencing this response, including the underlying bleeding disorder and the potential for tachyphylaxis, is essential for its effective clinical application. The use of standardized challenge tests and validated laboratory assays is paramount for accurately assessing an individual's response to DDAVP and for guiding therapeutic decisions. For researchers and drug development professionals, a comprehensive appreciation of the nuances of DDAVP's reproducibility is critical for the design of informative clinical trials and the development of novel hemostatic agents.
References
- 1. Quantitative analysis of desmopressin (DDAVP) response in adult patients with type 1 von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siemens PFA-100 System Analyzer Manuals [manualslib.com]
- 3. ashpublications.org [ashpublications.org]
- 4. labgids.be [labgids.be]
- 5. orlandohealthlaboratories.testcatalog.org [orlandohealthlaboratories.testcatalog.org]
- 6. DDAVP response and its determinants in bleeding disorders: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. frankshospitalworkshop.com [frankshospitalworkshop.com]
A Comparative Guide to Intravenous vs. Subcutaneous DDAVP Administration for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of intravenous (IV) and subcutaneous (SC) administration of desmopressin (DDAVP), a synthetic analogue of the natural pituitary hormone arginine vasopressin. This document is intended to assist researchers in selecting the appropriate administration route for their preclinical and clinical studies by presenting objective performance data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.
Comparative Pharmacokinetics and Pharmacodynamics
The choice between intravenous and subcutaneous administration of DDAVP can significantly impact its pharmacokinetic and pharmacodynamic profile. The following tables summarize quantitative data from studies directly comparing the two routes.
Table 1: Pharmacokinetic Parameters of IV vs. SC DDAVP (0.3 µg/kg) in Hemophiliacs[1][2]
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Significance |
| Cmax (Peak Plasma Concentration) | Higher | Lower | p < 0.02 |
| Tmax (Time to Peak Concentration) | Shorter | Longer | p < 0.001 |
| AUC (Area Under the Curve) | No significant difference | No significant difference | Not significant |
| t½ (Half-life) | No significant difference | No significant difference | Not significant |
| Bioavailability (relative to IV) | 100% | 85% ± 32% | - |
| Variability in Pharmacokinetic Parameters | Larger | Smaller | - |
Table 2: Pharmacodynamic Response to IV vs. SC DDAVP
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Source |
| Mean Peak Factor VIII:C Increase (fold over baseline) | 3.4 ± 1.6 | 3.3 ± 1.3 | Mannucci et al., 1987[1][2] |
| Mean Peak Factor VIII:C Increase (fold over baseline) | 3.1 | 2.3 | Kohler et al., 1986[3] |
| Mean Ristocetin Cofactor Increase (fold over baseline) | 3.1 | 2.0 | Kohler et al., 1986[3] |
| Mean von Willebrand Factor Antigen Increase (fold over baseline) | 2.5 | 2.3 | Kohler et al., 1986[3] |
DDAVP Signaling Pathway
DDAVP primarily exerts its effects by binding to the vasopressin V2 receptor, a Gs-protein-coupled receptor. This interaction initiates a signaling cascade that leads to the desired physiological responses.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for drug administration and key analytical assays.
DDAVP Administration Protocols
Intravenous (IV) Administration Protocol
-
Dosage Calculation: The standard dose for evaluating hemostatic response is 0.3 µg/kg of actual body weight.
-
Dilution: Dilute the calculated dose of DDAVP in 50 mL of sterile 0.9% Sodium Chloride (Normal Saline) for adults and children over 10 kg. For children 10 kg or less, a 10 mL diluent volume is recommended.
-
Infusion: Administer the diluted solution as a slow intravenous infusion over 15-30 minutes.
-
Monitoring: Monitor blood pressure and pulse during the infusion. Facial flushing is a common, transient side effect.
-
Pre-procedural Timing: If used for surgical prophylaxis, the infusion should be completed 30 minutes prior to the procedure.
-
Fluid Restriction: Advise subjects to restrict fluid intake for 24 hours following administration to prevent potential hyponatremia.
Subcutaneous (SC) Administration Protocol
-
Dosage Calculation: A standard dose of 0.3 µg/kg is typically used for comparative studies.
-
Preparation: Use a concentrated form of DDAVP suitable for subcutaneous injection. Allow the solution to reach room temperature if refrigerated.
-
Injection: Administer the calculated dose via subcutaneous injection into the abdomen, thigh, or upper arm.
-
Monitoring: Monitor for local site reactions and systemic side effects similar to IV administration.
Analytical Assay Methodologies
Plasma DDAVP Concentration (ELISA)
This competitive immunoassay is used for the quantitative measurement of DDAVP in plasma.
-
Sample Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1000 x g for 15 minutes to separate the plasma. Assay immediately or store at ≤ -20°C.
-
Assay Principle: A DDAVP-specific antibody is coated on a 96-well plate. A constant concentration of biotinylated DDAVP competes with unlabeled DDAVP (in standards or samples) for binding to the antibody.
-
Procedure:
-
Pipette 50 µL of standards or samples into the appropriate wells.
-
Add 25 µL of DDAVP antiserum to each well (except blanks).
-
Add 25 µL of biotinylated DDAVP concentrate to each well.
-
Incubate, then wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate, which binds to the captured biotinylated DDAVP.
-
After another incubation and wash step, add a TMB substrate. The resulting color development is inversely proportional to the amount of DDAVP in the sample.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Quantification: Calculate the DDAVP concentration in samples by interpolating from a standard curve.
Factor VIII Coagulant Activity (FVIII:C) One-Stage Clotting Assay
This assay measures the functional activity of Factor VIII based on its ability to correct the clotting time of FVIII-deficient plasma.
-
Sample Preparation: Use platelet-poor plasma prepared by double centrifugation.
-
Principle: The assay is based on the Activated Partial Thromboplastin Time (aPTT). The time to clot formation is inversely proportional to the amount of FVIII in the sample.
-
Procedure:
-
Incubate a mixture of patient plasma and FVIII-deficient plasma with an aPTT reagent (containing a contact activator and phospholipids).
-
Initiate the clotting cascade by adding calcium chloride.
-
Measure the time to fibrin clot formation using a coagulometer.
-
-
Quantification: A standard curve is generated using dilutions of a reference plasma with known FVIII activity. The FVIII:C level of the sample is determined by comparing its clotting time to the standard curve.
von Willebrand Factor Antigen (vWF:Ag) ELISA
This assay quantifies the total amount of von Willebrand factor protein in plasma.
-
Principle: A sandwich ELISA format is used.
-
Procedure:
-
Wells of a microplate are coated with a capture antibody specific for vWF.
-
Patient plasma (diluted) is added to the wells, and vWF binds to the capture antibody.
-
After washing, a second, enzyme-conjugated antibody (detection antibody) specific for vWF is added.
-
A substrate is added, and the resulting color change is proportional to the amount of vWF antigen present.
-
-
Quantification: The concentration is determined by comparison to a standard curve prepared with a reference plasma.
Experimental Workflow Diagram
The following diagram illustrates a typical crossover study design for comparing IV and SC DDAVP administration.
References
A Comparative Meta-Analysis of Desmopressin (DDAVP) Efficacy Across Various Bleeding Disorders
For Immediate Release
A comprehensive meta-analysis of desmopressin (DDAVP) response reveals significant variability in its efficacy across different bleeding disorders, with the highest response rates observed in patients with von Willebrand disease (VWD) type 1 and carriers of hemophilia A. This guide provides a detailed comparison of DDAVP's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Desmopressin, a synthetic analogue of the hormone vasopressin, is a cornerstone therapy for several bleeding disorders due to its ability to transiently increase plasma levels of von Willebrand factor (VWF) and factor VIII (FVIII).[1] However, the response to DDAVP is not uniform, necessitating a nuanced understanding of its application in different patient populations.
Quantitative Comparison of DDAVP Response
A systematic review and meta-analysis encompassing 71 studies and 1,772 patients provides robust data on the proportion of patients achieving a complete or partial response to DDAVP, primarily defined by achieving post-infusion factor levels sufficient for hemostasis.[2]
Table 1: Pooled Response Proportions to DDAVP in von Willebrand Disease and Hemophilia A
| Bleeding Disorder Subtype | Number of Patients (in meta-analysis) | Pooled Proportion of Complete Response (95% CI) | Key Determinants of Response |
| von Willebrand Disease (VWD) | |||
| Type 1 | Data from multiple studies | 0.89 (0.83 - 0.93) | Baseline VWF antigen (VWF:Ag), VWF activity, and FVIII levels are significant determinants.[2] |
| Type 2 | Data from multiple studies | 0.83 (0.75 - 0.89) | Response is variable and depends on the specific subtype (e.g., 2A, 2B, 2M). |
| Type 3 | Data from multiple studies | 0.10 (0.02 - 0.39) | Generally poor or no response due to the severe deficiency of VWF. |
| Hemophilia A (HA) | |||
| Carriers | Data from multiple studies | 0.90 (0.68 - 0.98) | |
| Mild HA | Data from multiple studies | 0.54 (0.43 - 0.64) | Baseline FVIII activity is a borderline significant determinant.[2] |
| Mild and Moderate HA | Data from multiple studies | 0.45 (0.31 - 0.61) | |
| Moderate HA | Data from multiple studies | 0.16 (0.11 - 0.22) | Lower baseline FVIII levels are associated with a reduced response. |
Source: van Veen et al., Blood, 2025.[2]
Table 2: DDAVP Response in Platelet Function Disorders
Data for platelet function disorders are more heterogeneous, with outcomes often measured by changes in bleeding time rather than specific factor levels.
| Disorder Type | Key Findings |
| Congenital Platelet Defects | In a study of 21 patients, 73% showed a normalization or shortening of bleeding time by at least 4 minutes. Response may be dependent on the underlying platelet defect, with better responses in patients with normal dense granule stores. |
| Acquired Platelet Dysfunction | In a study of 8 patients, 78% demonstrated a normalization or shortening of bleeding time by at least 4 minutes. |
Note: These findings are from smaller studies and not a large-scale meta-analysis. Direct comparison with VWD and HA data should be made with caution.
Table 3: DDAVP Response in Uremic Bleeding
The efficacy of DDAVP in uremic bleeding is aimed at improving platelet function, which is impaired in this condition.
| Patient Population | Key Findings |
| Uremic Patients | DDAVP has been shown to shorten the prolonged bleeding time in approximately 75% of patients.[3] However, its effect on clinically significant bleeding events is less clear, with some studies showing no significant difference compared to placebo for low-risk procedures.[3] One study on patients with oozing from AV-fistula wounds found that cessation of bleeding did not occur within 3 hours of DDAVP administration in all cases.[4] |
Note: The evidence for DDAVP in uremic bleeding is mixed and lacks the robust quantitative data available for VWD and HA.
Experimental Protocols
DDAVP Challenge Test
The standard method for determining a patient's response to DDAVP is the "DDAVP challenge test."
Methodology:
-
Baseline Sampling: A blood sample is drawn to measure baseline levels of FVIII, VWF:Ag, and VWF activity.
-
DDAVP Administration: Desmopressin is administered, typically intravenously at a dose of 0.3 µg/kg diluted in saline and infused over 15-30 minutes.
-
Post-Infusion Sampling: Blood samples are drawn at specified time points after the infusion, commonly at 30 minutes, 1 hour, and 4 hours, to measure the peak factor levels and their duration.
-
Response Definition: A "complete response" is often defined as achieving VWF and/or FVIII activity levels greater than 50 U/dL, while a "partial response" is defined as levels between 30 and 50 U/dL.
Visualizing the Mechanisms and Workflows
DDAVP Signaling Pathway
Desmopressin exerts its hemostatic effect by binding to the vasopressin V2 receptor on endothelial cells. This interaction triggers a signaling cascade that leads to the release of stored VWF and FVIII into the circulation.
Caption: DDAVP signaling pathway in endothelial cells.
Experimental Workflow for DDAVP Challenge Test
The following diagram illustrates the typical workflow for assessing a patient's response to a DDAVP infusion.
Caption: DDAVP challenge test experimental workflow.
Logical Comparison of DDAVP Efficacy
This diagram provides a simplified comparison of the relative efficacy of DDAVP across the discussed bleeding disorders based on the available meta-analytic data.
Caption: Comparative efficacy of DDAVP in bleeding disorders.
References
Safety Operating Guide
Essential Safety and Disposal Plan for Handling Desmopressin (dAVP)
Disclaimer: The following guidance is based on the assumption that "Vdavp" is a typographical error for "dAVP," a common synonym for Desmopressin. Desmopressin is a synthetic analogue of the human hormone vasopressin. This information is intended for use by trained professionals in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for the form of Desmopressin you are using and adhere to your institution's safety protocols.
Immediate Safety and Logistical Information
Desmopressin, particularly in its solid form (e.g., trifluoroacetate salt), presents several hazards that necessitate careful handling to ensure the safety of laboratory personnel. It can cause severe skin burns, eye damage, and may lead to allergic skin reactions or asthma-like symptoms if inhaled[1]. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Operational Plan: Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling Desmopressin to determine the appropriate level of PPE. The following table summarizes the recommended PPE based on the form of Desmopressin being handled.
| Form of Desmopressin | Engineering Controls | Eye/Face Protection | Skin and Body Protection | Respiratory Protection |
| Solid/Powder (e.g., trifluoroacetate salt) | Chemical Fume Hood | Chemical safety goggles and a face shield | Lab coat, chemical-resistant apron, and impervious disposable gloves (double gloving recommended)[2] | NIOSH-approved respirator is required if handling outside of a fume hood or if dust generation is likely[3] |
| Liquid/Solution (e.g., nasal solution, injection) | General laboratory ventilation | Chemical safety goggles | Lab coat and impervious disposable gloves | Not generally required under normal use with good ventilation |
Disposal Plan
Proper disposal of Desmopressin and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Large Quantities of Unused Material | Incineration is the preferred method. Partner with a licensed waste management vendor for disposal[4][5]. |
| Small, Unused Individual Containers | May be discarded in general refuse, but always check local regulations first[4]. |
| Contaminated Labware and PPE (e.g., gloves, wipes) | Place in a sealed, appropriately labeled container for disposal as chemical waste. |
Waste must be disposed of in accordance with federal, state, and local environmental regulations[4].
Experimental Protocols
Safe Handling Protocol for Solid Desmopressin
-
Preparation: Before handling, ensure you are in a designated area equipped with a chemical fume hood and an accessible emergency eyewash station and safety shower. Read the relevant SDS thoroughly.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the handling area.
-
Handling: Conduct all manipulations of solid Desmopressin within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: If weighing the powder, do so within the fume hood or a ventilated balance enclosure.
-
Spill Response:
-
Small Spill: In case of a small spill, carefully wipe up the powder with a damp cloth or paper towel, avoiding dust generation. Place the contaminated materials in a sealed waste container.
-
Large Spill: For a larger spill, evacuate the area and prevent entry. Alert your institution's environmental health and safety department. If trained, cover the spill with an absorbent material and then collect it into a designated waste container.
-
-
Decontamination: After handling, thoroughly decontaminate the work area with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Visualizations
Caption: PPE selection workflow for handling Desmopressin.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
